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  • Product: 3-Chloro-5-methylisoxazole
  • CAS: 54536-85-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-methylisoxazole for Medicinal Chemistry

Foreword: The Strategic Value of Heterocyclic Scaffolds in Drug Discovery In the intricate landscape of medicinal chemistry, the selection of the core molecular scaffold is a pivotal decision that profoundly influences t...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Heterocyclic Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of the core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug discovery program. Among the myriad of heterocyclic systems, the isoxazole ring holds a privileged position. Its unique electronic properties, metabolic stability, and ability to engage in a diverse range of intermolecular interactions make it a versatile building block for the design of novel therapeutic agents. This guide focuses on a specific, yet highly significant, derivative: 3-Chloro-5-methylisoxazole. The introduction of a chloro substituent at the 3-position and a methyl group at the 5-position imparts a distinct set of physicochemical characteristics that can be strategically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data points to provide a deeper understanding of the causality behind the observed properties and the experimental methodologies used to determine them. As such, it aims to serve as a practical and comprehensive resource for those seeking to leverage the potential of 3-Chloro-5-methylisoxazole in their own research endeavors.

Core Physicochemical Properties of 3-Chloro-5-methylisoxazole

It is crucial to distinguish 3-Chloro-5-methylisoxazole from its isomer, 3-(Chloromethyl)-5-methylisoxazole (CAS 35166-37-1), for which some data is available.[1][2] The positioning of the chloro group directly on the isoxazole ring, as opposed to the methyl substituent, will have a more pronounced effect on the electronic character of the heterocycle.

Table 1: Key Physicochemical Properties of 3-Chloro-5-methylisoxazole and Related Analogs

Property3-Chloro-5-methylisoxazole (Predicted/Inferred)3-(Chloromethyl)-5-methylisoxazole3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole
CAS Number Not definitively available35166-37-1[1][2]326829-08-7[3]
Molecular Formula C5H4ClNOC5H6ClNO[1][2]C5H8ClNO[4]
Molecular Weight 131.54 g/mol 131.56 g/mol [1][2]133.58 g/mol [3]
Melting Point (°C) Likely a low-melting solid or liquidNot available~20-21[4]
Boiling Point (°C) Estimated to be in the range of 150-18093[2]~112-116[4]
pKa Estimated to be weakly basicNot availableNot available
logP Estimated to be in the range of 1.5 - 2.5Not available1.33[3]
Aqueous Solubility Predicted to be low to moderateNot availableSoluble in many organic solvents[4]

Causality Behind the Properties:

  • Acidity/Basicity (pKa): The isoxazole ring is generally considered to be weakly basic due to the presence of the nitrogen atom. The lone pair of electrons on the nitrogen can accept a proton, but the aromaticity of the ring and the electron-withdrawing effect of the adjacent oxygen atom reduce its basicity. The chloro substituent at the 3-position will further decrease the basicity through its inductive electron-withdrawing effect. Therefore, 3-Chloro-5-methylisoxazole is expected to be a very weak base, with a pKa likely below 2. This has significant implications for its behavior in the physiological pH range of the gastrointestinal tract and blood, where it will exist predominantly in its neutral form.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. The isoxazole ring itself is moderately lipophilic. The methyl group will increase lipophilicity, while the polar chloro group will have a more complex effect, contributing to both lipophilicity and polarity. Based on analogs, the logP is estimated to be in a range suitable for oral absorption and cell permeability.[5] A logP between 1 and 3 is often considered optimal for balancing aqueous solubility and membrane permeability.

  • Solubility: The aqueous solubility of a drug is paramount for its absorption from the gastrointestinal tract and its formulation into parenteral dosage forms. The relatively non-polar nature of the isoxazole ring and the presence of the methyl and chloro groups suggest that 3-Chloro-5-methylisoxazole will have limited aqueous solubility. This is a common challenge with many small molecule drug candidates and often necessitates formulation strategies to enhance bioavailability.

Experimental Determination of Key Physicochemical Parameters

To move beyond prediction and obtain robust, reliable data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the critical parameters of aqueous solubility and lipophilicity.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions. It provides a rapid indication of potential solubility liabilities.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Preparation of Stock Solutions: Dissolve the test compound (e.g., 3-Chloro-5-methylisoxazole) in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microtiter plate.

  • Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations.

  • Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Measurement of Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a blank control.

Causality and Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. A known soluble compound should show no precipitation, while a known insoluble compound should exhibit significant light scattering. The use of a concentration gradient allows for the precise determination of the solubility limit under these specific conditions.

Diagram of Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO dispense Dispense 2 µL stock into 384-well plate prep_stock->dispense add_buffer Add aqueous buffer (pH 7.4) dispense->add_buffer mix Mix and incubate (2h, 25°C) add_buffer->mix measure Measure light scattering (Nephelometry) mix->measure analyze Determine solubility endpoint measure->analyze

Caption: Workflow for nephelometric kinetic solubility determination.

Distribution Coefficient (LogD) Determination

The distribution coefficient (LogD) is a measure of the lipophilicity of an ionizable compound at a specific pH. For a weakly basic compound like 3-Chloro-5-methylisoxazole, the LogD at physiological pH (7.4) is a more relevant parameter than LogP.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the pH 7.4 buffer. This ensures that both phases are in equilibrium before the experiment.

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 24 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Causality and Self-Validation: The shake-flask method is considered the "gold standard" for LogD determination due to its direct measurement at equilibrium.[6] The protocol's validity is ensured by using pre-saturated solvents to prevent volume changes during the experiment and by employing a robust and validated analytical method for quantification.

Diagram of LogD Determination Workflow

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis prep_phases Prepare pre-saturated n-octanol and buffer (pH 7.4) add_compound Add compound to phases prep_phases->add_compound equilibrate Shake to equilibrate (24h) add_compound->equilibrate separate Centrifuge to separate phases equilibrate->separate quantify Quantify concentration in each phase (LC-MS) separate->quantify calculate Calculate LogD = log([Octanol]/[Aqueous]) quantify->calculate

Caption: Workflow for shake-flask LogD determination.

Reactivity and Metabolic Stability: A Medicinal Chemist's Perspective

The chemical reactivity and metabolic stability of a drug candidate are critical parameters that influence its efficacy, safety, and pharmacokinetic profile.

Chemical Reactivity Profile

The isoxazole ring in 3-Chloro-5-methylisoxazole is an electron-deficient heterocycle, which influences its reactivity. The chloro substituent at the 3-position is a key feature, as it can act as a leaving group in nucleophilic aromatic substitution reactions. However, the reactivity is generally lower than that of analogous chloro-substituted pyridines or pyrimidines due to the lower aromaticity of the isoxazole ring.

The primary site of nucleophilic attack is expected to be the C3 position, leading to the displacement of the chloride ion.[7] This reactivity can be exploited for the synthesis of a variety of derivatives by reacting 3-Chloro-5-methylisoxazole with different nucleophiles, such as amines, thiols, and alkoxides. The methyl group at the 5-position is generally unreactive under physiological conditions but can be a site of metabolism.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver. A compound with high metabolic stability will have a longer half-life in the body, which can lead to a more sustained therapeutic effect.

The isoxazole ring is generally considered to be a relatively metabolically stable scaffold. The primary sites of metabolism for 3-Chloro-5-methylisoxazole are likely to be the methyl group and the isoxazole ring itself.

  • Oxidation of the Methyl Group: The methyl group can undergo hydroxylation by CYP enzymes to form the corresponding alcohol, which can be further oxidized to an aldehyde and a carboxylic acid.

  • Ring Cleavage: The isoxazole ring can undergo reductive cleavage, leading to the formation of a β-hydroxy nitrile or other open-chain metabolites. This is a known metabolic pathway for some isoxazole-containing drugs.

The chloro substituent is generally more resistant to metabolism than a corresponding fluoro or hydrogen substituent. In some cases, halogenation can block a site of metabolism, thereby increasing the overall metabolic stability of the molecule.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate buffer (pH 7.4), and the test compound (dissolved in a small amount of organic solvent like DMSO).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate). A control incubation without NADPH should also be run to assess non-enzymatic degradation.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[8][9][10]

Causality and Self-Validation: This assay directly measures the disappearance of the parent compound due to the action of metabolic enzymes. The inclusion of a no-NADPH control distinguishes between enzymatic and chemical degradation. Positive control compounds with known metabolic fates are run in parallel to validate the activity of the microsomal preparation.[8]

Diagram of Metabolic Stability Workflow

G cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis prep_mix Prepare incubation mixture (microsomes, buffer, compound) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Initiate with NADPH pre_incubate->add_nadph time_course Sample at time points (0-60 min) and quench add_nadph->time_course process_samples Centrifuge and collect supernatant time_course->process_samples lcms_analysis Quantify parent compound by LC-MS process_samples->lcms_analysis calculate_stability Calculate t½ and intrinsic clearance lcms_analysis->calculate_stability

Caption: Workflow for in vitro metabolic stability assessment.

Synthesis of 3-Chloro-5-methylisoxazole

The synthesis of 3-Chloro-5-methylisoxazole can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the chlorination of the corresponding 3-hydroxyisoxazole precursor, 5-methylisoxazol-3-ol.

Synthetic Protocol: Chlorination of 5-methylisoxazol-3-ol

  • Starting Material: 5-methylisoxazol-3-ol can be synthesized from readily available starting materials such as ethyl acetoacetate and hydroxylamine.

  • Chlorination: The 5-methylisoxazol-3-ol is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), often in the presence of a base like pyridine or triethylamine to neutralize the generated acid.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or toluene, at elevated temperatures.

  • Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with water or ice, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography to yield pure 3-Chloro-5-methylisoxazole.

Diagram of Synthetic Pathway

G start 5-methylisoxazol-3-ol product 3-Chloro-5-methylisoxazole start->product Chlorination reagent POCl3 or SOCl2 Base (e.g., Pyridine) reagent->product

Sources

Exploratory

A Comprehensive Technical Guide to 3-Chloro-5-methylisoxazole: A Versatile Heterocyclic Building Block

Abstract The isoxazole ring system is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a versatile scaffold in the design of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring system is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and its ability to serve as a versatile scaffold in the design of complex molecules.[1] Among the functionalized isoxazoles, 3-chloro-5-methylisoxazole stands out as a particularly valuable and reactive intermediate. Its strategic placement of a chlorine atom at the 3-position renders the molecule susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of 3-chloro-5-methylisoxazole, from its synthesis and fundamental reactivity to its application in the development of novel therapeutics and advanced materials. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights grounded in established chemical principles.

Introduction: The Strategic Value of 3-Chloro-5-methylisoxazole

3-Chloro-5-methylisoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The isoxazole moiety is a prevalent feature in numerous FDA-approved drugs and biologically active compounds, valued for its metabolic stability and its capacity to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2][3]

The "chloro" substituent at the C3 position is not merely a placeholder; it is an activating group and a versatile synthetic handle. Unlike the more inert C-H bonds, the C-Cl bond is readily displaced by a wide array of nucleophiles and can participate in the catalytic cycles of transition metal-mediated cross-coupling reactions. This reactivity unlocks a vast chemical space, allowing for the systematic and efficient diversification of the isoxazole core.

Physicochemical Properties:

PropertyValue
IUPAC Name 3-Chloro-5-methylisoxazole
Molecular Formula C₄H₄ClNO
Molecular Weight 117.53 g/mol
CAS Number 35166-37-1[4]
Appearance Typically a colorless to pale yellow liquid or low-melting solid
Boiling Point ~155-157 °C (literature values may vary)
Solubility Soluble in most common organic solvents (e.g., DCM, THF, EtOAc)

Below is a diagram illustrating the basic structure and numbering of the 3-chloro-5-methylisoxazole scaffold.

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate 3-Hydroxy-5-methylisoxazole / 5-Methylisoxazol-3(2H)-one Reactant1->Intermediate [1] Base (e.g., NaOEt) [2] Acid workup Reactant2 Hydroxylamine (NH₂OH) Reactant2->Intermediate Product 3-Chloro-5-methylisoxazole Intermediate->Product Reagent Chlorinating Agent (e.g., POCl₃, SOCl₂) Reagent->Intermediate

Caption: General synthetic workflow for 3-Chloro-5-methylisoxazole.

2.2. Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-5-methylisoxazole [5]

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol) at 0 °C, add ethyl acetoacetate (13.0 g, 100 mmol) dropwise while stirring.

  • After the addition is complete, add a solution of hydroxylamine hydrochloride (7.0 g, 100 mmol) in 20 mL of water dropwise, ensuring the temperature remains below 10 °C.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~3-4 with concentrated HCl. This is a crucial step as it facilitates the cyclization and precipitation of the product.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 3-hydroxy-5-methylisoxazole (or its tautomer, 3-methylisoxazolin-5-one) as a white solid.

Step 2: Chlorination to 3-Chloro-5-methylisoxazole

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place 3-hydroxy-5-methylisoxazole (9.9 g, 100 mmol).

  • Carefully add phosphorus oxychloride (POCl₃, 28 mL, 300 mmol) portion-wise at room temperature. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The progress can be monitored by TLC.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃.

  • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (to neutralize any remaining acid), then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification by vacuum distillation yields pure 3-chloro-5-methylisoxazole.

Reactivity and Key Transformations

The synthetic utility of 3-chloro-5-methylisoxazole stems from the reactivity of its C3-Cl bond. This section explores the primary transformations that leverage this feature.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoxazole ring's nitrogen and oxygen atoms polarizes the C3-Cl bond, making the C3 carbon highly electrophilic and susceptible to attack by nucleophiles. [6]This reaction typically proceeds via an addition-elimination (SNAr) mechanism.

Mechanism:

  • Addition: The nucleophile attacks the C3 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex. [7]This step is usually the rate-determining step.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The Addition-Elimination (SNAr) mechanism.

General Protocol for N-Alkylation:

  • Dissolve 3-chloro-5-methylisoxazole (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is critical to neutralize the HCl generated and to deprotonate amine salts if they are used.

  • Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup by diluting with water and extracting with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

This protocol is highly adaptable for various nucleophiles, including alcohols (to form ethers) and thiols (to form thioethers), often by using their corresponding sodium or potassium salts (e.g., NaOR, NaSR).

3.2. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of 3-chloro-5-methylisoxazole can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. [8]These reactions have revolutionized organic synthesis and are fundamental to modern drug discovery. [9] Suzuki-Miyaura Coupling (C-C Bond Formation): This reaction couples the isoxazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

General Catalytic Cycle:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst. [8]

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Isoxazole)(Cl) Pd0->PdII_complex OxAdd Oxidative Addition PdII_coupled L₂Pd(II)(Isoxazole)(R) PdII_complex->PdII_coupled Base Transmetal Transmetalation PdII_coupled->Pd0 RedElim Reductive Elimination Product Isoxazole-R Start_Isoxazole Isoxazole-Cl Start_Boronic R-B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Other Important Cross-Coupling Reactions:

  • Sonogashira Coupling: Forms a C-C bond with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. [10]* Buchwald-Hartwig Amination: Forms a C-N bond with an amine, requiring a palladium catalyst and a specialized phosphine ligand.

3.3. Isomerization to 2H-Azirine Derivatives

A fascinating and synthetically powerful transformation of 5-chloroisoxazoles is their iron-catalyzed isomerization into highly strained but useful 2H-azirine-2-carbonyl chlorides. [14]These intermediates can be trapped in situ with various nucleophiles to generate a diverse array of azirine-2-carboxamides, esters, and other derivatives, which are valuable building blocks in their own right. [14]

Applications in Drug Discovery

The 3-substituted-5-methylisoxazole core is a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities.

  • Anticonvulsants: Certain isoxazole derivatives are being investigated for their ability to modulate voltage-gated sodium channels, which are critical for neuronal signaling, making them potential treatments for epilepsy. [1]* Anti-inflammatory Agents: The isoxazole nucleus is present in several anti-inflammatory drugs, such as the COX-2 inhibitor Valdecoxib. Compounds derived from 3-chloro-5-methylisoxazole can be screened for similar activities. [11]* Mitochondrial Permeability Transition Pore (mtPTP) Inhibitors: Diarylisoxazole-3-carboxamides, which can be synthesized from chloro-isoxazole precursors, have been identified as potent inhibitors of the mtPTP. [12]Dysregulation of this channel is implicated in various pathologies, including muscular dystrophies, making these compounds promising therapeutic leads. [12]

Spectroscopic Characterization

The structural elucidation of 3-chloro-5-methylisoxazole and its derivatives relies on standard spectroscopic techniques.

Technique Expected Features for 3-Chloro-5-methylisoxazole
¹H NMR - A singlet for the C5-methyl group (CH₃) around δ 2.4-2.6 ppm.- A singlet for the C4-proton (H) around δ 6.2-6.4 ppm.
¹³C NMR - C5-methyl carbon signal around δ 12-14 ppm.- C4 carbon signal around δ 100-105 ppm.- C3 carbon (attached to Cl) signal around δ 155-160 ppm.- C5 carbon (attached to CH₃) signal around δ 170-175 ppm.
IR - C=N and C=C stretching vibrations of the isoxazole ring in the 1600-1450 cm⁻¹ region.- C-Cl stretching vibration around 800-600 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 117.- An isotopic peak (M+2) at m/z = 119 with approximately one-third the intensity of M⁺, characteristic of a single chlorine atom.

Note: Exact chemical shifts can vary depending on the solvent and instrument. [17][18]

Safety and Handling

While comprehensive toxicological data for 3-chloro-5-methylisoxazole is not readily available, related chlorinated heterocyclic compounds and carbonyl chlorides are often corrosive and toxic. [13][14]

  • Hazard Class: Likely corrosive, irritant, and potentially toxic upon ingestion, inhalation, or skin contact.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. The compound may be air or moisture sensitive. [13]* Disposal: Dispose of as hazardous chemical waste in accordance with local, regional, and national regulations.

Conclusion

3-Chloro-5-methylisoxazole is far more than a simple halogenated heterocycle; it is a powerful and versatile building block that provides a reliable entry point into a rich and diverse chemical space. Its predictable reactivity in nucleophilic substitution and palladium-catalyzed cross-coupling reactions allows for the rational design and synthesis of complex molecules. The demonstrated success of the isoxazole scaffold in numerous bioactive compounds ensures that 3-chloro-5-methylisoxazole will remain a molecule of high interest for researchers, scientists, and drug development professionals for the foreseeable future. Its continued exploration will undoubtedly lead to the discovery of novel therapeutics and innovative materials.

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  • Safety Data Sheet - 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. (2025, May 1). Fisher Scientific.

  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.

  • 30.5 Cycloaddition Reactions. (2023, September 20). OpenStax.

  • NMR Spectroscopy. (2020, February 14). University of Wisconsin-Madison.

  • Building Blocks for Medicinal Chemistry. TCI Chemicals.

  • 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. PubChem.

  • 3-(Chloromethyl)-5-methylisoxazole. BLD Pharm.

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online.

  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook.

  • Cycloaddition Reactions at the Beginning of the Third Millennium. (n.d.). MDPI.

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC.

  • Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).

  • NMR Chemical Shifts of Trace Impurities. (n.d.). KGROUP.

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Foundational

Foreword: Unveiling the Architectural Blueprint of a Privileged Scaffold

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-methylisoxazole for Drug Development Professionals In the landscape of modern drug discovery, the isoxazole ring stands as a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-methylisoxazole for Drug Development Professionals

In the landscape of modern drug discovery, the isoxazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2] The subject of this guide, 3-Chloro-5-methylisoxazole, represents a key intermediate in the synthesis of more complex pharmaceutical agents.[3] Understanding its precise three-dimensional structure is not merely an academic exercise; it is fundamental to rationally designing next-generation therapeutics with enhanced efficacy and selectivity.

This guide provides a comprehensive, in-depth walkthrough of the process of determining and analyzing the crystal structure of 3-Chloro-5-methylisoxazole. We will move beyond a simple recitation of steps, delving into the causality behind each experimental choice and computational parameter. This document is designed for researchers, scientists, and drug development professionals who seek not only to obtain a crystal structure but to deeply understand the story it tells about the molecule's potential.

Part 1: From Synthesis to Single Crystal: The Art and Science of Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and culminates in the growth of a high-quality single crystal suitable for X-ray diffraction.

Synthesis and Purification: The Prerequisite for Quality

The synthesis of 3-Chloro-5-methylisoxazole can be approached through various established routes for isoxazole formation. A common method involves the reaction of a β-ketoester with hydroxylamine, followed by chlorination. For the purpose of this guide, we will consider a hypothetical, yet plausible, synthetic pathway. The critical takeaway is that the final product must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a lower-quality final structure.

Exemplary Purification Protocol:

  • Initial Purification: Following synthesis, the crude product should be subjected to column chromatography to remove unreacted starting materials and byproducts.

  • Recrystallization: A final recrystallization step is highly recommended to achieve the purity required for growing diffraction-quality crystals. The choice of solvent is crucial and should be one in which the compound is moderately soluble.[4]

The Crystallization Workflow: A Game of Patience and Precision

Growing a single crystal is often the most challenging step in a crystallographic experiment.[5] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

Recommended Crystallization Method: Slow Evaporation

Slow evaporation is a robust and widely used technique for small organic molecules.[4]

Step-by-Step Protocol:

  • Solvent Screening: A small amount of purified 3-Chloro-5-methylisoxazole should be tested for solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is soluble upon heating but sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, warming gently if necessary to achieve complete dissolution.

  • Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.[4]

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows the solvent to evaporate slowly over a period of days to weeks.

  • Incubation: Place the vial in a vibration-free environment and allow the crystals to grow undisturbed.

Part 2: The Diffraction Experiment: Illuminating the Crystal's Interior

Once suitable crystals are obtained, the next step is to subject them to X-ray diffraction to collect the data that will be used to determine the molecular structure.

Crystal Selection and Mounting

A suitable crystal for single-crystal X-ray diffraction should be well-formed with sharp edges and no visible cracks or defects. It should typically be between 0.1 and 0.3 mm in all dimensions.[6] The selected crystal is carefully mounted on a goniometer head, which allows it to be precisely oriented in the X-ray beam.

Data Collection: Capturing the Diffraction Pattern

The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector.[5] Each spot in the diffraction pattern corresponds to a specific reflection from the crystal lattice. The intensity of each spot is proportional to the square of the structure factor amplitude for that reflection.

Part 3: The Computational Gauntlet: From Raw Data to a Refined Structure

The collected diffraction data is a set of reflection intensities. The crucial phase information is lost in the experiment, giving rise to the "phase problem." For small molecules like 3-Chloro-5-methylisoxazole, this problem can be readily solved using computational methods.

Structure Solution and Refinement with SHELXL

SHELXL is a powerful and widely used program for the refinement of crystal structures against diffraction data.[7][8][9] The refinement process involves adjusting a model of the atomic positions and displacement parameters to achieve the best possible fit with the experimental data.

Abridged Refinement Workflow using SHELXL:

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors. This yields a reflection file (typically with an .hkl extension).

  • Structure Solution: Direct methods are employed to generate an initial set of phases, which allows for the calculation of an initial electron density map. From this map, the positions of the non-hydrogen atoms can be determined.

  • Initial Refinement: The initial atomic positions are refined against the experimental data using a series of least-squares cycles.

  • Difference Fourier Map: A difference Fourier map is calculated to locate missing atoms, particularly hydrogen atoms.

  • Anisotropic Refinement: The thermal motion of the non-hydrogen atoms is modeled anisotropically (as ellipsoids), which provides a more accurate description of the atomic displacements.

  • Final Refinement Cycles: The model is refined until convergence is reached, meaning that further cycles of refinement do not significantly improve the fit between the calculated and observed data.

Structure Validation: Ensuring the Integrity of the Model

A refined crystal structure must be rigorously validated to ensure its quality and correctness. The PLATON software and the associated checkCIF utility are the gold standards for this process.[10][11][12][13] These tools perform a series of geometric and crystallographic checks to identify potential issues with the structure.

Key Validation Checks:

  • Geometric Analysis: Bond lengths, bond angles, and torsion angles are checked for consistency with expected values.

  • Missed Symmetry: The program checks if the structure was refined in a lower symmetry space group than the true space group.[12]

  • Void Analysis: The structure is checked for any solvent-accessible voids that may contain disordered solvent molecules that were not modeled.

  • Analysis of Displacement Parameters: The atomic displacement parameters (thermal ellipsoids) are analyzed for any unusual shapes or sizes that could indicate disorder or other issues.

Part 4: Deciphering the Structure: From Coordinates to Chemical Insight

The final, validated crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry and Intermolecular Interactions

A detailed analysis of the crystal structure of 3-Chloro-5-methylisoxazole would reveal:

  • Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

  • Planarity of the Isoxazole Ring: Confirmation of the planarity of the isoxazole ring.

  • Intermolecular Interactions: Identification of the non-covalent interactions that govern how the molecules pack together in the crystal. Given the presence of a chlorine atom and the isoxazole ring, one would anticipate the presence of halogen bonding and C-H···N or C-H···O hydrogen bonds.

Hypothetical Crystallographic Data Summary

For illustrative purposes, the following table summarizes the type of data that would be obtained from a successful crystal structure determination of 3-Chloro-5-methylisoxazole.

Parameter Hypothetical Value
Chemical formulaC4H4ClNO
Formula weight117.53
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)10.2
c (Å)6.1
β (°)95.5
Volume (ų)524.3
Z4
Density (calculated) (g/cm³)1.490
Absorption coefficient (mm⁻¹)0.65
F(000)240
Crystal size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 28.0
Reflections collected5280
Independent reflections1210 [R(int) = 0.035]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.115
R indices (all data)R1 = 0.058, wR2 = 0.128
Goodness-of-fit on F²1.05
Visualizing the Workflow

The following diagram illustrates the major stages of the crystal structure determination process.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_computation Structure Determination cluster_analysis Structural Analysis Synthesis Synthesis of 3-Chloro-5-methylisoxazole Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth (Slow Evaporation) Purification->Crystallization Data_Collection Data Collection (Diffractometer) Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Refinement (SHELXL) Structure_Solution->Refinement Validation Validation (PLATON/checkCIF) Refinement->Validation Analysis Analysis of Geometry & Intermolecular Interactions Validation->Analysis

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization of the C-5 Methyl Group in 3-Chloro-5-methylisoxazole

Abstract This guide details the strategic functionalization of the C-5 methyl group in 3-chloro-5-methylisoxazole (1 ). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic functionalization of the C-5 methyl group in 3-chloro-5-methylisoxazole (1 ). This scaffold is a critical building block in medicinal chemistry, particularly for the synthesis of antibiotics (e.g., isoxazolyl penicillins) and GABA-modulating agents. The presence of the electron-withdrawing chlorine atom at C-3, combined with the inherent electronegativity of the isoxazole ring, renders the C-5 methyl group significantly acidic (


) and susceptible to both lateral lithiation and radical halogenation. This document provides three validated protocols: Lateral Lithiation , Radical Bromination , and Knoevenagel-type Condensation , complete with mechanistic insights and safety parameters for handling high-energy N–O bond systems.

Introduction & Reactivity Profile

The Scaffold

3-Chloro-5-methylisoxazole is a "push-pull" system. The isoxazole ring is


-deficient, and the chlorine atom at C-3 exerts a strong inductive effect (-I), pulling electron density away from the ring. This activates the C-5 methyl group towards deprotonation (formation of a stabilized lateral anion) and radical abstraction.
Mechanistic Considerations
  • Acidity: The C-5 methyl protons are more acidic than those in toluene but less acidic than ketones. Strong bases (LDA, LiHMDS) are required for quantitative deprotonation.

  • Stability: The N–O bond is the structural weak point. Ring cleavage to form

    
    -amino enones or nitriles can occur under vigorous reducing conditions or extreme thermal stress.
    
  • Chemoselectivity: The 3-Cl substituent is relatively robust but can undergo metal-halogen exchange with alkyllithiums (e.g.,

    
    -BuLi) if the temperature is not strictly controlled. Therefore, non-nucleophilic amide bases (LDA) are preferred over alkyl lithiums.
    

Mechanistic Pathways & Decision Tree

The following diagram illustrates the divergent pathways for functionalizing the C-5 methyl group.

G Start 3-Chloro-5-methylisoxazole Lithiation Pathway A: Lateral Lithiation (Kinetic Control) Start->Lithiation LDA, THF, -78°C Radical Pathway B: Radical Halogenation (Thermodynamic/Radical) Start->Radical NBS, AIBN, Reflux Condensation Pathway C: Condensation (Base Catalysis) Start->Condensation R-CHO, NaOEt Anion C-5 Lithio Species (Nucleophilic) Lithiation->Anion RadicalInter C-5 Radical (Electrophilic) Radical->RadicalInter Prod_Styryl Styryl Isoxazoles (Extended Conjugation) Condensation->Prod_Styryl -H2O Prod_Alk C-5 Alkylated/Acylated Derivatives Anion->Prod_Alk Electrophile (E+) Prod_Brom 3-Chloro-5-(bromomethyl) isoxazole RadicalInter->Prod_Brom Br- source

Figure 1: Divergent functionalization pathways for 3-chloro-5-methylisoxazole.

Detailed Experimental Protocols

Protocol A: Lateral Lithiation and Electrophilic Trapping

Objective: Generation of C-C bonds via the C-5 carbanion. Mechanism: Kinetic deprotonation using a sterically hindered base prevents nucleophilic attack at the C=N bond and suppresses metal-halogen exchange at the C-3 position.

Materials:

  • Substrate: 3-Chloro-5-methylisoxazole (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Benzaldehyde, Methyl Iodide, or Allyl Bromide (1.2 eq)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Cool to -78°C using a dry ice/acetone bath.

  • Base Addition: Charge the flask with anhydrous THF and diisopropylamine. Add

    
    -BuLi (2.5 M in hexanes) dropwise to generate LDA in situ. Stir for 30 min at 0°C, then cool back to -78°C.
    
    • Critical Note: Do not use

      
      -BuLi directly on the substrate. Direct use risks attacking the C-3 chlorine or the isoxazole ring.
      
  • Deprotonation: Add a solution of 3-chloro-5-methylisoxazole in THF dropwise to the LDA solution over 15 minutes. The solution typically turns yellow/orange, indicating anion formation. Stir for 45 minutes at -78°C.

  • Trapping: Add the electrophile (e.g., benzaldehyde) neat or in minimal THF dropwise. Maintain temperature below -70°C during addition.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

  • Quench: Quench with saturated aqueous

    
     solution while still cold.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Summary (Typical Yields):

ElectrophileProduct TypeTypical YieldNotes
Methyl IodideAlkyl (Ethyl)75-85%Fast reaction; risk of dialkylation.
BenzaldehydeAlcohol80-90%Forms diastereomeric mixture if chiral.

(gas)
Carboxylic Acid60-70%Requires vigorous bubbling or dry ice slurry.
Protocol B: Radical Bromination (Wohl-Ziegler)

Objective: Conversion to 3-chloro-5-(bromomethyl)isoxazole, a versatile intermediate for


 reactions (amines, thiols, azides).
Mechanism:  Free-radical chain reaction initiated by AIBN. The electron-withdrawing isoxazole ring stabilizes the intermediate radical less effectively than a phenyl ring, requiring careful initiation.

Materials:

  • Substrate: 3-Chloro-5-methylisoxazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) [Recrystallized]

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Trifluorotoluene (
    
    
    
    , green alternative)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve the substrate in the solvent (0.5 M). Add NBS and the initiator.[1]

  • Initiation: Heat the mixture to reflux.

    • Visual Check: The reaction is initiating when the dense NBS solid floats to the surface and converts to the lighter succinimide, which floats on top (in

      
      ) or precipitates.
      
  • Monitoring: Monitor by TLC (Hexane/EtOAc). Reaction typically requires 2–6 hours.

    • Caution: Over-reaction leads to the gem-dibromo species. Stop when ~5-10% starting material remains to maximize mono-bromo yield.

  • Workup: Cool to room temperature. Filter off the succinimide byproduct.

  • Purification: Concentrate the filtrate. The product is often lachrymatory and unstable on silica. Use immediately or purify via rapid filtration through a short plug of neutral alumina.

Protocol C: Knoevenagel-Type Condensation

Objective: Synthesis of styryl-isoxazoles for fluorescence or biological assays. Mechanism: Base-catalyzed deprotonation followed by aldol condensation and dehydration.

Materials:

  • Substrate: 3-Chloro-5-methylisoxazole[2]

  • Aldehyde: Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • Base/Solvent: NaOEt in Ethanol or Piperidine in Methanol

Step-by-Step Methodology:

  • Mixing: Dissolve equimolar amounts of substrate and aldehyde in Ethanol.

  • Catalysis: Add catalytic NaOEt (0.1 eq).

  • Reflux: Heat to reflux for 4–12 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol.

Troubleshooting & Optimization

Common Failure Modes
  • Ring Cleavage (Lithiation): If the reaction turns dark brown/black and yields are low, the temperature rose above -60°C during lithiation, causing the isoxazole ring to fragment (N-O bond cleavage). Solution: Maintain strict -78°C control and use a cryocooler if possible.

  • Over-Bromination (Radical): Formation of the dibromomethyl species. Solution: Use a slight deficit of NBS (0.95 eq) and stop the reaction early.

  • Poor Solubility: The lithiated species can aggregate.[3] Solution: Add LiCl (2 eq) to the LDA solution to break up aggregates and improve reaction kinetics (Knochel's modification).

Safety: High-Energy Heterocycles

Isoxazoles possess latent energy due to the N-O bond.

  • Thermal Hazard: Do not distill the brominated product at high temperatures (>100°C) without a safety shield; decomposition can be rapid.

  • Lachrymator: 3-Chloro-5-(bromomethyl)isoxazole is a potent lachrymator. Handle only in a functioning fume hood.

References

  • General Lithiation of Isoxazoles

    • Micetich, R. G.[4] "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, 1970, 48(13), 2006–2015.

  • Reactivity of 3-Chloroisoxazoles

    • Pevzner, M. S. "Chemistry of Isoxazoles."[4][5] Russian Chemical Reviews, 1997. (General reactivity context for halo-isoxazoles).

  • Synthesis of Isoxazole Building Blocks

    • Chalyk, B. et al. "Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks." J. Org. Chem., 2019. (Context on functionalizing isoxazole methyl groups).
  • Radical Bromination Protocols (NBS)

    • Djerassi, C.[4][6] "Brominations with N-Bromosuccinimide."[7] Chemical Reviews, 1948, 43(2), 271–317. (Foundational review for Wohl-Ziegler).

  • Safety in Heterocyclic Chemistry

    • Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development, 2005.

Sources

Application

Application Notes & Protocols: Strategic Use of 3-Chloro-5-methylisoxazole for the Synthesis of Novel Sulfamethoxazole Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Sulfamethoxazole, a cornerstone of sulfonamide antibiotics, continues to be a critical scaffold in medicinal chemistry.[1][2][3][] The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamethoxazole, a cornerstone of sulfonamide antibiotics, continues to be a critical scaffold in medicinal chemistry.[1][2][3][] The synthesis of its analogs is a key strategy in the pursuit of novel therapeutic agents with enhanced antimicrobial activity, improved pharmacokinetic profiles, and the potential to overcome existing drug resistance. This document provides a detailed guide on the strategic use of 3-chloro-5-methylisoxazole as a pivotal reagent in the synthesis of sulfamethoxazole analogs. We will explore the underlying chemical principles, provide a robust, step-by-step protocol, and discuss the rationale behind key experimental choices, thereby equipping researchers with the knowledge to design and execute these syntheses effectively.

Introduction: The Rationale for Analog Synthesis

The sulfonamide functional group (–SO₂NH₂) is a privileged scaffold in drug discovery, primarily due to its ability to mimic p-aminobenzoic acid (pABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase (DHPS) and blocking folic acid synthesis.[5] Sulfamethoxazole, with its characteristic 5-methylisoxazole ring, is a widely used bacteriostatic antibiotic.[1][]

The development of analogs serves several critical purposes:

  • Broadening the Antimicrobial Spectrum: Modifications to the core structure can alter the drug's activity against different bacterial strains, including resistant ones.[6]

  • Modulating Pharmacokinetic Properties: Changes in the molecule can affect its absorption, distribution, metabolism, and excretion (ADME), potentially leading to improved dosing regimens.

  • Exploring New Therapeutic Areas: Novel derivatives have shown promise beyond antibacterial applications, including anticancer and anti-inflammatory activities.[1]

3-Chloro-5-methylisoxazole serves as a versatile and reactive building block for introducing the essential 5-methylisoxazole moiety onto various sulfanilamide-based structures.

The Core Chemistry: Sulfonamide Bond Formation

The synthesis of sulfamethoxazole and its analogs hinges on the formation of a stable sulfonamide bond. This is typically achieved through the condensation reaction between a sulfonyl chloride and an amine.[7][8]

Causality Behind the Synthetic Strategy

The choice of reactants and conditions is governed by fundamental chemical principles. The key step involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. However, when using 3-chloro-5-methylisoxazole, the strategy shifts to a nucleophilic aromatic substitution, where the sulfonamide anion acts as the nucleophile.

  • The Role of the Base: The reaction between a sulfonamide and 3-chloro-5-methylisoxazole requires a base (e.g., pyridine, triethylamine, sodium hydroxide).[9] The base serves two purposes: first, it deprotonates the sulfonamide nitrogen (R-SO₂NH₂), making it a more potent nucleophile (R-SO₂NH⁻). Second, it neutralizes the hydrogen chloride (HCl) that would otherwise be formed, driving the reaction to completion.

  • Choice of Solvent: The solvent must be capable of dissolving the reactants and stable under the reaction conditions. Aprotic polar solvents like Dimethylformamide (DMF) or pyridine are often excellent choices as they can solvate the ions formed during the reaction without interfering with the nucleophile.[9][10]

  • The Leaving Group: In 3-chloro-5-methylisoxazole, the chlorine atom serves as a good leaving group, facilitating the nucleophilic attack by the deprotonated sulfonamide. The aromaticity of the isoxazole ring helps to stabilize the intermediate and facilitate the departure of the chloride ion.

Visualizing the Synthetic Pathway

The overall synthetic strategy involves coupling a desired sulfanilamide derivative with 3-chloro-5-methylisoxazole.

Sulfanilamide Substituted Sulfanilamide (H₂N-Ar-SO₂NH₂) Conditions + Base (e.g., Pyridine) + Heat Sulfanilamide->Conditions Isoxazole 3-Chloro-5-methylisoxazole Isoxazole->Conditions Product Sulfamethoxazole Analog (R-Ar-SO₂NH-Isoxazole) Conditions->Product Condensation A 1. Reaction Setup (Sulfanilamide + Pyridine) B 2. Add 3-Chloro-5-methylisoxazole A->B C 3. Heat to Reflux (4-6h) Monitor by TLC B->C D 4. Cool & Precipitate in Ice Water C->D E 5. Isolate by Filtration Wash Solid D->E F 6. Purify by Recrystallization E->F G 7. Dry & Characterize (MP, NMR, IR, MS) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields in 3-Chloro-5-methylisoxazole coupling

Case Reference: ISOX-3CL-005 Status: Active Support Assigned Specialist: Senior Application Scientist, Catalysis Division[1] Executive Summary: The "Inert" Chloride Challenge Welcome to the technical support center for i...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ISOX-3CL-005

Status: Active Support Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Inert" Chloride Challenge

Welcome to the technical support center for isoxazole functionalization. You are likely here because standard Suzuki or Buchwald-Hartwig conditions (e.g., Pd(PPh3)4, Na2CO3) failed to convert 3-chloro-5-methylisoxazole, or resulted in ring-opened byproducts.[1]

The Root Cause: The C3-position of the isoxazole ring is electronically deactivated toward oxidative addition compared to the C5-position. Furthermore, the 5-methyl group acts as a weak electron-donating group (EDG), further increasing electron density in the ring and making the C-Cl bond stronger and less susceptible to Pd(0) insertion.[1] Simultaneously, the isoxazole nitrogen is a competent ligand that can displace phosphines, poisoning your catalyst.[1]

This guide provides an engineered solution using Third-Generation Buchwald Precatalysts and Sterically Demanding Ligands to overcome the activation energy barrier while preventing ring cleavage.

Optimized Reaction Modules

Module A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Use this protocol for coupling aryl/heteroaryl boronic acids.[1]

ParameterRecommendationTechnical Rationale
Catalyst Source XPhos Pd G3 (2–5 mol%)The G3 precatalyst ensures rapid activation without requiring an induction period.[1] XPhos is essential to facilitate oxidative addition into the sterically hindered and electronic-rich 3-Cl bond.
Alternative Cat. Pd(OAc)2 (5 mol%) + XPhos (10 mol%)If G3 is unavailable.[1] Must premix in solvent for 5 mins before adding substrate.
Base K3PO4 (2.0 equiv) Carbonate bases (K2CO3/Cs2CO3) often require higher temps that risk ring opening.[1] Phosphate is milder and buffers the pH.
Solvent System 1,4-Dioxane : Water (4:1) The biphasic system dissolves inorganic bases while the dioxane breaks Pd-N(isoxazole) coordination aggregates.[1]
Temperature 80–90 °C Do not exceed 100 °C. The isoxazole N-O bond becomes labile >110 °C under basic conditions.

Standard Operating Procedure (SOP):

  • Charge reaction vial with 3-chloro-5-methylisoxazole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (3 mol%), and K3PO4 (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.

  • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M conc).

  • Stir vigorously at 90 °C for 4–16 hours.

  • QC Check: If solution turns black (Pd precipitation) before 1 hour, add 2 mol% additional free XPhos ligand.

Module B: Buchwald-Hartwig Amination (C-N Bond Formation)

Use this protocol for coupling primary or secondary amines.[1]

ParameterRecommendationTechnical Rationale
Catalyst Source BrettPhos Pd G3 (2–5 mol%)BrettPhos is strictly required for primary amines.[1] For secondary amines, RuPhos Pd G3 is superior.[1]
Base Cs2CO3 (2.0 equiv) Avoid NaOtBu. Strong alkoxide bases frequently attack the isoxazole ring (C3 or C5), causing fragmentation to nitriles.
Solvent t-Amyl Alcohol or Toluene t-Amyl alcohol promotes solubility of the base without participating in nucleophilic attack on the ring.
Temperature 90–100 °C High energy input is required to force reductive elimination with this electron-poor heteroaryl.[1]

Troubleshooting & Diagnostics (Q&A)

Q1: My reaction shows <10% conversion after 24 hours. The starting material is intact.

  • Diagnosis: Failed Oxidative Addition.

  • Explanation: The Pd(0) species is coordinating to the isoxazole Nitrogen (acting as a pyridine-like ligand) rather than inserting into the C-Cl bond. This creates a stable, inactive "rest state."[1]

  • Fix: Switch to a bulky ligand like XPhos or tBuXPhos . The steric bulk prevents the isoxazole Nitrogen from binding to the Palladium center, forcing the reaction through the C-Cl insertion pathway.

Q2: I see a new spot by TLC/LCMS, but it’s not product. It looks like a nitrile.

  • Diagnosis: Base-Induced Ring Cleavage (Kemp Elimination).[1]

  • Explanation: Under strongly basic conditions (e.g., NaOtBu, NaOH) or high temperatures, the isoxazole ring undergoes deprotonation at the C4 position or nucleophilic attack, leading to N-O bond rupture.[1] This often yields a

    
    -ketonitrile byproduct.[1]
    
  • Fix: Switch to K3PO4 or Cs2CO3 (anhydrous). Lower the temperature by 10 °C and extend reaction time. Ensure water content is controlled (unless using the specific Suzuki biphasic mix).

Q3: The reaction works for phenylboronic acid but fails for 3-pyridylboronic acid.

  • Diagnosis: Protodeboronation/Transmetallation Failure.

  • Explanation: Heteroaryl boronic acids are prone to hydrolysis (protodeboronation) before they can transmetallate.

  • Fix: Use MIDA boronates or Potassium Trifluoroborate (BF3K) salts instead of free boronic acids. These slow-release reagents maintain a low concentration of active boronate, preventing decomposition.[1]

Visualizing the Chemistry

Figure 1: Decision Logic for Reaction Optimization

Caption: Flowchart for selecting conditions based on substrate behavior and failure modes.

ReactionLogic Start Start: 3-Chloro-5-methylisoxazole Coupling CheckType Identify Coupling Partner Start->CheckType Suzuki Boronic Acid (Suzuki) CheckType->Suzuki C-C Bond Buchwald Amine (Buchwald) CheckType->Buchwald C-N Bond LigandSelect Select Ligand based on Sterics Suzuki->LigandSelect Buchwald->LigandSelect XPhos Use XPhos Pd G3 (Overcomes C-Cl Inertness) LigandSelect->XPhos Suzuki Path BrettPhos Use BrettPhos Pd G3 (Prevents N-coordination) LigandSelect->BrettPhos Buchwald Path BaseCheck Base Selection Critical XPhos->BaseCheck BrettPhos->BaseCheck WeakBase K3PO4 / Dioxane:H2O (Prevents Ring Opening) BaseCheck->WeakBase Suzuki MildBase Cs2CO3 / t-Amyl Alcohol (Avoid NaOtBu) BaseCheck->MildBase Buchwald

[1]

Figure 2: The "Death Pathway" (Ring Opening)

Caption: Mechanism of isoxazole decomposition under strong base, competing with productive coupling.[1]

RingOpening Isoxazole 3-Chloro-5-methylisoxazole PathA Path A: Productive Coupling (Requires Bulky Pd) Isoxazole->PathA Pd-L (XPhos) PathB Path B: Ring Opening (Base Attack) Isoxazole->PathB NaOtBu / High T Base Strong Base (B-) Base->PathB Promotes Product Coupled Isoxazole PathA->Product Byproduct Beta-Keto Nitrile (Dead End) PathB->Byproduct

[1]

References & Authority

  • Mechanistic Insight on Isoxazole Stability:

    • Sperry, J. B., & Wright, D. L.[1] (2005).[1][2] The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development.

    • Context: Details the N-O bond lability under basic conditions (Kemp elimination pathways).

  • Buchwald Precatalyst Generations (G3/G4):

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L.[1] (2014).[1][3] Design and Synthesis of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. The Journal of Organic Chemistry.

    • Context: Establishes the superiority of G3 precatalysts for activating deactivated aryl chlorides.

    • [1]

  • Suzuki Coupling on Heteroaryl Chlorides:

    • Billingsley, K., & Buchwald, S. L.[1] (2007).[1][4] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society.

    • Context: Defines the XPhos/Water/Dioxane system as the gold standard for hindered/deactivated chlorides.

    • [1]

  • Catalyst Poisoning by Azoles:

    • Organic Chemistry Portal.[5] (n.d.). Suzuki Coupling.

    • Context: General mechanisms of Pd-catalysis and inhibition by heteroatoms.

Sources

Optimization

Technical Support Center: Optimizing Temperature and Storage Conditions for 3-Chloro-5-methylisoxazole Stability

Welcome to the technical support guide for 3-Chloro-5-methylisoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Chloro-5-methylisoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound. Here, we will address common questions and concerns regarding its storage and handling, underpinned by an understanding of its chemical properties.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What are the ideal storage conditions for 3-Chloro-5-methylisoxazole to ensure its long-term stability?

To ensure the long-term stability of 3-Chloro-5-methylisoxazole, it is crucial to store it in a tightly sealed container in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C.[2] It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, as it is known to be sensitive to air and moisture.[1][3]

The rationale behind these conditions lies in the inherent chemical nature of the isoxazole ring and the chloro-methyl substituent. The isoxazole ring contains a relatively weak N-O bond, which can be susceptible to cleavage under various environmental stresses.[4] Exposure to moisture can lead to hydrolysis, while oxygen can promote oxidative degradation. Storing at reduced temperatures significantly slows down the rate of these potential degradation reactions.

Q2: My 3-Chloro-5-methylisoxazole has been at room temperature for a short period. Is it still viable for my experiment?

While prolonged storage at room temperature is not recommended, short-term exposure may not necessarily render the compound unusable, depending on the specific experimental requirements and the duration of exposure. The stability of 3-Chloro-5-methylisoxazole at ambient temperature is considered moderate, but slow degradation can occur, especially if the compound is also exposed to light and moisture.[5]

For critical applications, such as in quantitative assays or when synthesizing a final drug product, it is highly recommended to perform a purity analysis using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its integrity before use.[6] For less sensitive qualitative applications, the compound might still be acceptable.

Q3: I am observing unexpected byproducts in my reaction. Could the stability of 3-Chloro-5-methylisoxazole be the cause?

Yes, the formation of unexpected byproducts can often be attributed to the degradation of 3-Chloro-5-methylisoxazole under specific reaction conditions. The isoxazole ring is known to be susceptible to cleavage under both acidic and basic conditions, as well as in the presence of strong nucleophiles.[5][7]

  • pH-Mediated Degradation: In aqueous environments, both strong acids and bases can catalyze the hydrolysis of the isoxazole ring.[5][7][8] For instance, some isoxazole derivatives show increased decomposition in basic pH, a process that is accelerated at higher temperatures.[7] Conversely, acid-catalyzed degradation can also occur, particularly at pH values below 3.5.[8]

  • Nucleophilic Attack: The presence of strong nucleophiles in your reaction mixture can lead to either substitution of the chlorine atom or ring-opening of the isoxazole.[5]

  • Thermal Stress: High reaction temperatures can induce thermal decomposition of the isoxazole ring, leading to various fragmentation products.[9][10]

If you suspect degradation, it is advisable to analyze your starting material for purity and to monitor your reaction at lower temperatures and under anhydrous conditions where possible.

Q4: How does exposure to light affect the stability of 3-Chloro-5-methylisoxazole?

Isoxazole derivatives can be sensitive to light, particularly UV radiation.[11] Photochemical energy can induce the cleavage of the weak N-O bond in the isoxazole ring, leading to a rearrangement to form an oxazole derivative via an azirine intermediate.[11][12] This photochemical rearrangement can lead to the formation of impurities in your sample. Therefore, it is best practice to protect 3-Chloro-5-methylisoxazole from light by storing it in amber vials or by wrapping the container in foil.[5]

Data Summary: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°C[2]Minimizes thermal degradation and slows down chemical reactions.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Protects against air and moisture-induced degradation.[1][3]
Light Protection from light (e.g., amber vials)[5]Prevents photochemical rearrangement and degradation.[11][12]
Humidity Dry/AnhydrousAvoids hydrolysis of the isoxazole ring.[3][5]
pH (in solution) Neutral to slightly acidic (application dependent)Avoids base- and strong acid-catalyzed ring opening.[7][8]
Experimental Protocols

This protocol outlines a general method for assessing the purity of 3-Chloro-5-methylisoxazole.

1. Materials and Reagents:

  • 3-Chloro-5-methylisoxazole sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (optional, for mobile phase modification)
  • Volumetric flasks, pipettes, and autosampler vials

2. Sample Preparation: a. Prepare a stock solution of 3-Chloro-5-methylisoxazole at a concentration of 1 mg/mL in acetonitrile. b. From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.[6]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25°C
  • UV Detection: 230 nm[13]

4. Data Analysis:

  • Integrate the peak corresponding to 3-Chloro-5-methylisoxazole and any impurity peaks.
  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

This protocol provides a framework for conducting a forced degradation study to understand the stability of 3-Chloro-5-methylisoxazole under various stress conditions, in line with ICH guidelines.[14][15]

1. General Sample Preparation:

  • Prepare a stock solution of 3-Chloro-5-methylisoxazole in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

3. Analysis:

  • Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC or LC-MS method (as described in Protocol 1, with potential modifications to resolve degradation products).
  • Identify and quantify the degradation products.
Visualizing Degradation Pathways and Workflows

Degradation_Workflow cluster_storage Long-Term Storage cluster_stress Potential Stress Factors cluster_degradation Degradation Pathways storage 3-Chloro-5-methylisoxazole temp High Temperature light Light Exposure moisture Moisture/Humidity ph Extreme pH thermal_deg Thermal Decomposition temp->thermal_deg photo_rearrange Photochemical Rearrangement light->photo_rearrange hydrolysis Hydrolysis moisture->hydrolysis ph_deg pH-Mediated Cleavage ph->ph_deg

Caption: Decision workflow for assessing 3-Chloro-5-methylisoxazole stability.

Stability_Testing_Workflow start Start: Stability Question Arises check_storage Check Storage Conditions (Temp, Light, Atmosphere) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis Conditions Sub-optimal use_compound Proceed with Experiment check_storage->use_compound Conditions Optimal forced_degradation Conduct Forced Degradation Study purity_analysis->forced_degradation Investigate Byproducts purity_analysis->use_compound Purity Acceptable discard Discard or Repurify Compound purity_analysis->discard Purity Unacceptable identify_byproducts Identify Degradation Products forced_degradation->identify_byproducts

Caption: Troubleshooting workflow for stability issues.

References

  • The Journal of Physical Chemistry A. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]

  • SciSpace. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix i. [Link]

  • ResearchGate. pH and temperature stability of the isoxazole ring in leflunomide.... [Link]

  • ACS Publications. Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. [Link]

  • Journal of the Chemical Society C: Organic. Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. RSC Publishing. [Link]

  • PubMed. The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene. A low-temperature matrix isolation and computational study. [Link]

  • BioMedica Diagnostics. SAFETY DATA SHEET. [Link]

  • Wikipedia. Isoxazole. [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. [Link]

  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]

  • PMC. Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines. [Link]

  • iChemical. 3-(Chloromethyl)-5-methylisoxazole, CAS No. 35166-37-1. [Link]

  • SciELO. Study of the forced degradation of isoconazole nitrate in bulk drug and cream formulations. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ACS Publications. Mechanistic studies on the photochemical reactions of isoxazoles | The Journal of Organic Chemistry. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • IJRPC. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • MDPI. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. [Link]

  • MDPI. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. [Link]

  • ResearchGate. FIG 4 Formation of 3-amino-5-methylisoxazole and sulfite during the.... [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

  • Bio-By-Design. Construction of Isoxazole ring: An Overview. [Link]

  • J-STAGE. Plant Growth-Promoting Activities of 3-Hydroxy-5-Methyl-Isoxazole. [Link]

  • PubChem. 5-Methylisoxazole-3-carbonyl chloride | C5H4ClNO2 | CID 2736894. [Link]

  • PubMed. Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]

  • ResearchGate. (PDF) Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. [Link]

  • ResearchGate. a) General strategies for the preparation of isoxazoles 1. b).... [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • Bentham Science. N-Halo Reagents-Mediated Greener Protocols for Heterocyclic Synthesis: Safe Chemistry and Pot-Economy Approaches to Azoles and Quinoxalines. [Link]

  • SpringerLink. A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Chloro-5-methylisoxazole

Welcome to the technical support center for handling and purifying reaction mixtures containing 3-Chloro-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying reaction mixtures containing 3-Chloro-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for removing unreacted 3-Chloro-5-methylisoxazole from your final product.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My final product is contaminated with unreacted 3-Chloro-5-methylisoxazole. What are the likely reasons?

A1: The presence of unreacted starting material can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to suboptimal reaction conditions (e.g., temperature, time, catalyst activity).

  • Stoichiometry: An excess of 3-Chloro-5-methylisoxazole may have been used, and the excess remains in the crude product.

  • Reaction Equilibrium: The reaction may be reversible, leading to a persistent equilibrium concentration of the starting material.

  • Impure Starting Materials: The 3-Chloro-5-methylisoxazole used might have contained non-reactive impurities that are carried through the process.[1]

Q2: What is the first purification technique I should consider to remove unreacted 3-Chloro-5-methylisoxazole?

A2: The initial choice of purification method depends on the physical and chemical properties of your desired product relative to 3-Chloro-5-methylisoxazole.[1] A good starting point is to consider the differences in solubility, boiling point, and polarity.

  • For solid products with different solubility profiles, recrystallization is often an effective first choice.[1]

  • For liquid products with a significant boiling point difference (>70-100 °C), distillation is a suitable option.[2]

  • If there is a notable polarity difference between your product and the starting material, column chromatography is a versatile technique to employ.[1][3]

  • If either your product or the starting material has acidic or basic properties, a liquid-liquid extraction with an appropriate aqueous solution can be highly effective.[1][4]

Q3: I'm struggling with "oiling out" during the recrystallization of my product. What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can be frustrating. Here are some troubleshooting steps:

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[5]

  • Slow Cooling: Rapid cooling can promote oiling. Let the solution cool to room temperature slowly before placing it in an ice bath.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[5]

  • Solvent System: The chosen solvent may not be ideal. Consider using a different solvent or a co-solvent system.

Q4: My compound streaks on the silica gel TLC plate, making it difficult to assess purity and develop a chromatography method. What causes this and how can I fix it?

A4: Streaking on a silica gel TLC plate, especially with nitrogen-containing heterocycles, is often due to strong interactions with the acidic silica surface.[5]

  • Add a Modifier: To your mobile phase, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide in your polar co-solvent (e.g., methanol) to neutralize the acidic sites on the silica.[5]

  • Change the Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or opting for reversed-phase chromatography with a C18 column, which is generally less problematic for basic compounds.[5]

Part 2: In-Depth Purification Protocols

This section provides detailed, step-by-step methodologies for key purification techniques. The choice of method should be guided by the properties of your final product and the nature of the impurities.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[7][8] The principle is to dissolve the impure compound in a hot solvent and then allow the desired compound to crystallize upon cooling, leaving the impurities dissolved in the solvent.[9]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at lower temperatures. The unreacted 3-Chloro-5-methylisoxazole should ideally be either very soluble or very insoluble in the chosen solvent at all temperatures.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, the flask can be placed in an ice bath to maximize crystal yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]

  • Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.

Causality Behind Experimental Choices: Slow cooling is crucial as it allows for the formation of a more ordered and pure crystal lattice, excluding impurities.[6] Washing with ice-cold solvent minimizes the loss of the desired product while removing impurities adhering to the crystal surface.[7]

Protocol 2: Flash Column Chromatography

Flash chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][11] It is particularly useful when the polarity of the desired product and 3-Chloro-5-methylisoxazole are sufficiently different.[12]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine a suitable solvent system (mobile phase) that provides good separation between your product and the starting material. Aim for a retention factor (Rf) of ~0.3 for your product.

  • Column Packing: Pack a glass column with the appropriate stationary phase (e.g., silica gel or alumina).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel (dry loading).[5] Apply the sample to the top of the column.

  • Elution: Pass the mobile phase through the column under positive pressure.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Causality Behind Experimental Choices: The choice of stationary and mobile phases is critical. For many organic compounds, normal-phase chromatography with silica gel is a good starting point.[13] The polarity of the mobile phase is adjusted to control the elution speed of the compounds.[5]

Protocol 3: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of compounds in two immiscible liquids, typically an aqueous and an organic phase.[14][15] This method is particularly effective if the starting material or the product has acidic or basic properties that can be exploited to alter their solubility in the aqueous phase.[4]

Step-by-Step Methodology:

  • Solvent Selection: Choose a pair of immiscible solvents (e.g., water and an organic solvent like ethyl acetate or dichloromethane). The crude product should be dissolved in the organic solvent.[16]

  • Extraction:

    • If 3-Chloro-5-methylisoxazole is more polar than your product, you may be able to wash the organic solution with water or brine to remove it.[1]

    • If your product is a neutral organic compound and the starting material has acidic properties, you can wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the acidic impurity and draw it into the aqueous layer.[1][4]

    • Conversely, if the starting material is basic, an acidic wash (e.g., dilute HCl) can be used.[4]

  • Separation: Allow the two layers to separate in a separatory funnel and drain the appropriate layer.[15]

  • Repeat: Repeat the extraction process several times to ensure complete removal of the impurity.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]

Causality Behind Experimental Choices: The principle of "like dissolves like" governs LLE. By modifying the pH of the aqueous phase, the polarity of acidic or basic compounds can be dramatically changed, allowing for their selective transfer from the organic to the aqueous phase.[4]

Part 3: Quantitative Analysis for Purity Assessment

After purification, it is essential to determine the purity of your final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[17][18] It is widely used in the pharmaceutical industry for purity analysis.[19][20]

Key Considerations for Method Development:

  • Column Selection: A reversed-phase C18 column is a common starting point for the analysis of many organic molecules.[5]

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is typically used.[5]

  • Detection: UV detection is common for compounds with a chromophore.[20]

  • Quantification: A calibration curve is constructed using standards of known concentration to quantify the amount of 3-Chloro-5-methylisoxazole remaining in your product.[21]

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H qNMR is a direct and accurate method for determining the purity of a compound without the need for a reference standard of the analyte itself.[22][23] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[22]

General Procedure:

  • An accurately weighed amount of the purified product is dissolved in a suitable deuterated solvent.

  • An accurately weighed amount of an internal standard with a known purity is added to the same solution. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte's signals.[24]

  • The ¹H NMR spectrum is acquired with appropriate parameters for quantitative analysis.

  • The purity of the product is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.[24]

Part 4: Data Presentation and Visualization

Table 1: Comparison of Purification Techniques
Purification TechniquePrinciple of SeparationBest Suited ForKey AdvantagesPotential Challenges
Recrystallization Differential solubilityPurifying solid compoundsHigh purity achievable, scalable"Oiling out," product loss in mother liquor
Flash Chromatography Differential adsorption and solubilityCompounds with different polaritiesFast, versatile, applicable to solids and liquidsCan be resource-intensive (solvents, stationary phase)
Liquid-Liquid Extraction Differential solubility in immiscible liquidsSeparating acidic/basic compounds or compounds with large polarity differencesSimple, rapid, effective for initial cleanupEmulsion formation, incomplete separation
Distillation Difference in boiling pointsPurifying liquid compoundsEffective for large-scale purificationNot suitable for heat-sensitive compounds or azeotropes
Diagrams

Workflow for Selecting a Purification Strategy

purification_workflow start Crude Product Contaminated with 3-Chloro-5-methylisoxazole is_solid Is the final product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_liquid Is the final product a liquid? is_solid->is_liquid No analysis Assess Purity (HPLC, qNMR) recrystallization->analysis distillation Consider Distillation (if boiling point difference > 70°C) is_liquid->distillation Yes polarity_diff Is there a significant polarity difference? is_liquid->polarity_diff No distillation->analysis chromatography Perform Flash Column Chromatography polarity_diff->chromatography Yes acid_base Does the starting material or product have acidic/basic properties? polarity_diff->acid_base No chromatography->analysis acid_base->chromatography No lle Perform Liquid-Liquid Extraction acid_base->lle Yes lle->analysis

Caption: A decision tree to guide the selection of an appropriate purification technique.

References

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link]

  • Scribd. Recrystallization Techniques for Purification. Available at: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Available at: [Link]

  • Vina Nha Trang. Solvent Extraction Method: Principles, Applications, And Advantages. (2025). Available at: [Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Available at: [Link]

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023). Available at: [Link]

  • Syrris. Liquid-Liquid Extraction: An Overview. Available at: [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. (2025). Available at: [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Available at: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. (2021). Available at: [Link]

  • LCGC International. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2025). Available at: [Link]

  • Wikipedia. Recrystallization (chemistry). Available at: [Link]

  • Spectral Service AG. Purity Testing & Quantitative NMR Analysis. Available at: [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. (2023). Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Available at: [Link]

  • Celignis. Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. Available at: [Link]

  • ChemBK. 3-Chloro-4,5-dihydro-5,5-dimethylisoxazole. (2024). Available at: [Link]

  • Biotage. 5 Steps to successful flash chromatography. (2023). Available at: [Link]

  • Quantitative NMR Spectroscopy. Available at: [Link]

  • PubChem. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Available at: [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. (2024). Available at: [Link]

  • Phenomenex. Flash Chromatography. Available at: [Link]

  • Study Mind. Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). (2022). Available at: [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. (2024). Available at: [Link]

  • IBS Indico System. Purification of Materials. Available at: [Link]

  • PubChem. 3-Chloro-5-Methyl-1,2,4-Oxadiazole. Available at: [Link]

  • 3 - SAFETY DATA SHEET. Available at: [Link]

  • Plant Growth-Promoting Activities of 3-Hydroxy-5-Methyl-Isoxazole. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Available at: [Link]

  • ResearchGate. Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. (2025). Available at: [Link]

  • MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. (2022). Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Chloro-5-methylisoxazole

Status: Operational Ticket ID: ISOX-CL-005 Subject: Troubleshooting Catalyst Deactivation & Low Conversion in 3-Chloro-5-methylisoxazole Couplings[1] Introduction: The Isoxazole Dilemma You are likely here because your c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ISOX-CL-005 Subject: Troubleshooting Catalyst Deactivation & Low Conversion in 3-Chloro-5-methylisoxazole Couplings[1]

Introduction: The Isoxazole Dilemma

You are likely here because your cross-coupling reaction stalled at <20% conversion or your hydrogenation destroyed the ring. 3-Chloro-5-methylisoxazole presents a unique "dual-threat" to transition metal catalysis:

  • Lewis Basic Deactivation: The isoxazole nitrogen (

    
     hybridized) is a competent ligand that competes with phosphines for the metal center, creating an off-cycle resting state.[1]
    
  • Electronic Deactivation: The C3-Chlorine bond is electronically deactivated by the adjacent nitrogen, making the oxidative addition step significantly slower than in phenyl chlorides.[1]

This guide provides field-proven protocols to diagnose and resolve these specific failure modes.

Module 1: Diagnosing the "Dead Reaction"

Symptom: The reaction starts but stalls rapidly.[1] Adding more catalyst does not restart turnover.[1]

Is it Poisoning or Instability?

Before changing ligands, you must determine if your catalyst is being poisoned (by impurities/substrate) or if the active species is simply unstable (ligand dissociation).[1]

Protocol: The "Spike Test" (Standard Addition)

Use this protocol to confirm if your reaction mixture contains a catalyst poison.[1]

  • Baseline: Run your standard reaction (Reaction A) to the point of stalling (e.g., 1 hour).

  • The Spike: In a separate vial, prepare a "proven" reaction (Reaction B)—e.g., a simple chlorobenzene coupling that you know works with your catalyst system.

  • The Cross-Over: Take an aliquot of the stalled Reaction A (supernatant only) and add it to the fresh Reaction B.

  • Observation:

    • Reaction B proceeds normally: The catalyst died in Reaction A due to instability (ligand/Pd mismatch).[1] Solution: Switch to a precatalyst (see Module 2).[1]

    • Reaction B fails/stalls: Reaction A contains a poison (impurity or the isoxazole itself) that killed the fresh catalyst in Reaction B. Solution: Purify substrate (see Module 4).[1]

Module 2: Optimizing Cross-Coupling (Suzuki/Buchwald)

Core Challenge: The C-Cl bond at the 3-position is notoriously difficult to activate via Oxidative Addition (OA).[1] Standard ligands (PPh3, dppf) will fail because the rate of N-coordination (poisoning) exceeds the rate of OA.

The Solution: Bulky, Electron-Rich Ligands

You must use ligands that are bulky enough to sterically clash with the isoxazole nitrogen, preventing coordination, while being electron-rich enough to force the OA of the C-Cl bond.

Catalyst Selection Matrix
Ligand ClassSpecific CatalystRecommendationMechanism of Action
Biaryl Phosphines XPhos Pd G3 / G4 Primary Choice The isopropyl groups on the upper ring provide a "roof" that blocks N-coordination but allows C-Cl access.[1]
Biaryl Phosphines SPhos Pd G3 Secondary ChoiceExcellent for high steric hindrance, but slightly less stable than XPhos for this specific chloride.[1]
NHC Complexes PEPPSI-IPr High PerformanceN-Heterocyclic Carbenes (NHCs) bind Pd tighter than phosphines, preventing ligand stripping by the isoxazole.[1]
Standard Pd(PPh3)4AVOID Rapidly deactivated by isoxazole N-binding.[1]
Visualizing the Competition

The diagram below illustrates the kinetic competition between the desired Oxidative Addition and the fatal N-Coordination.[1]

CatalystMechanism Pd Active Pd(0) Species Substrate 3-Chloro-5-methylisoxazole Pd->Substrate Path_Good Oxidative Addition (Desired Cycle) Substrate->Path_Good Requires Bulky Ligand (XPhos) Path_Bad N-Coordination (Catalyst Poisoning) Substrate->Path_Bad Favored by Small Ligands (PPh3) Product Pd(II)-Ar-Cl Intermediate Path_Good->Product Dead Pd(II)-N(isoxazole)2 Off-Cycle Resting State Path_Bad->Dead

Figure 1: Kinetic competition between productive oxidative addition and catalyst poisoning via nitrogen coordination.

Module 3: Hydrogenation & Ring Stability

Symptom: You are trying to reduce a side chain (e.g., a nitro or alkene group), but the isoxazole ring opens, yielding a 3-amino enone derivative.

Root Cause: The N-O bond in isoxazoles is labile.[1][2] Standard Pd/C + H2 conditions will cleave this bond (hydrogenolysis) almost as fast as they reduce an alkene.[1]

Troubleshooting Guide: Reduction Selectivity

Q: Can I use Pd/C? A: Generally, no . Even with mild pressure, ring opening is a high risk.[1]

Q: What are the alternatives? Refer to the decision tree below for selecting the correct reduction system.

ReductionLogic Start Target: Reduction in presence of Isoxazole Ring Type What are you reducing? Start->Type Nitro Nitro (-NO2) to Amine Type->Nitro Alkene Alkene to Alkane Type->Alkene Nitro_Sol USE: Fe/NH4Cl or Zn/AcOH (Avoids Hydrogenation entirely) Nitro->Nitro_Sol Alkene_Q Is the alkene conjugated? Alkene->Alkene_Q Conj_Yes USE: Wilkinson's Catalyst (RhCl(PPh3)3) + H2 Alkene_Q->Conj_Yes Yes Conj_No USE: Pt/C (Sulfided) (Lower activity than Pd) Alkene_Q->Conj_No No

Figure 2: Decision matrix for reducing functional groups without cleaving the isoxazole N-O bond.

Module 4: Purity & Pre-treatment (The Hidden Killer)[1]

Symptom: Even with XPhos, the reaction fails. The catalyst turns black (precipitates) immediately upon heating.[1]

Diagnosis: Your 3-Chloro-5-methylisoxazole likely contains Hydroxylamine or Oxime residues.[1] Isoxazoles are often synthesized by condensing 1,3-dicarbonyls with hydroxylamine hydrochloride.[1] Residual hydroxylamine is a potent reducing agent and ligand that destroys Pd(II) precatalysts before they enter the cycle.[1]

Purification Protocol

If your starting material is yellow or has a strong amine odor, perform this wash before catalysis:

  • Dissolve the isoxazole in Ethyl Acetate.[1]

  • Wash 2x with 10% HCl (removes basic amines/hydroxylamines).[1]

  • Wash 1x with Sat. NaHCO3 (neutralize).[1]

  • Wash 1x with 10% NaHSO3 (Sodium Bisulfite) – Critical step to remove oxime byproducts.[1]

  • Dry over MgSO4 and concentrate.

References

  • Catalyst Selection for Heterocycles: Surry, D. S., & Buchwald, S. L. (2011).[1][3][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3][4] Link

  • Isoxazole Stability: BenchChem. (2025).[1][2][5] Stability issues of 3-Chloro-1,2-oxazole under various conditions. BenchChem Technical Notes. Link

  • Mechanism of Poisoning: Valente, C., et al. (2013).[1] Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie, 51(14), 3314-3332. Link

  • Hydrogenation Selectivity: Tunge, J. A., et al. (2005).[1] Hydrogenolysis of N-O bonds in isoxazoles. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-Chloro-5-methylisoxazole

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose. This guide provides an in-depth analysis and comparative interpretation of the ¹H and ¹³C NMR spectra of 3-chloro-5-methylisoxazole, a key scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectral data, compare it with related isoxazole derivatives, and provide a robust experimental protocol for data acquisition.

The Structural Landscape of 3-Chloro-5-methylisoxazole: An NMR Perspective

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The substitution pattern of 3-chloro-5-methylisoxazole, with an electron-withdrawing chlorine atom at the C3 position and an electron-donating methyl group at the C5 position, creates a distinct electronic environment that is reflected in its NMR spectra. Understanding these substituent effects is crucial for accurate spectral assignment.

The key structural features influencing the NMR spectrum are:

  • The Isoxazole Ring: A heteroaromatic system with characteristic chemical shifts for its single proton and three carbon atoms.

  • The C3-Chloro Substituent: The electronegative chlorine atom is expected to deshield the adjacent C3 carbon and, to a lesser extent, the C4 proton and carbon.

  • The C5-Methyl Group: The methyl group will introduce a characteristic proton signal and will influence the chemical shift of the C5 carbon to which it is attached.

Predicting the ¹H and ¹³C NMR Spectra of 3-Chloro-5-methylisoxazole

¹H NMR Spectral Predictions

The ¹H NMR spectrum of 3-chloro-5-methylisoxazole is anticipated to be simple, exhibiting two distinct singlets:

Predicted Proton SignalChemical Shift (δ) Range (ppm)MultiplicityAssignment Rationale
H4 (isoxazole ring)6.0 - 6.5SingletThe sole proton on the isoxazole ring. Its chemical shift is influenced by the adjacent chloro and methyl substituents. In unsubstituted isoxazole, the H4 proton appears around 6.39 ppm.[1] The presence of the C3-chloro group is expected to cause a slight downfield shift.
-CH₃ (methyl group)2.3 - 2.6SingletThe three equivalent protons of the methyl group. This region is characteristic for methyl groups attached to an aromatic or heteroaromatic ring.[2]

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the three carbons of the isoxazole ring and the one carbon of the methyl group.

Predicted Carbon SignalChemical Shift (δ) Range (ppm)Assignment Rationale
C3155 - 160The carbon atom bearing the chlorine. The direct attachment of the electronegative chlorine atom will cause a significant downfield shift (deshielding).[3]
C4100 - 105The CH carbon of the isoxazole ring. This carbon is typically found in this region in substituted isoxazoles.[1][2]
C5168 - 173The carbon atom bearing the methyl group. The methyl substituent generally causes a downfield shift at the point of attachment.[4]
-CH₃10 - 15The carbon of the methyl group. This is a typical chemical shift for a methyl group attached to an sp²-hybridized carbon.[2]

Comparative Analysis with Isoxazole Derivatives

To substantiate our predictions, let's compare them with experimental data from related isoxazole compounds.

CompoundC3 Signal (ppm)C4 Signal (ppm)C5 Signal (ppm)Reference
Isoxazole149.1103.6157.8[5]
3-Methyl-5-phenylisoxazole160.2100.0169.4[2]
5-Methylisoxazole~150~104~168[6][7]
3,5-Diphenylisoxazole162.997.4170.3[2]

As seen in the table, the introduction of a methyl group at C5 in 5-methylisoxazole and 3-methyl-5-phenylisoxazole shifts the C5 signal downfield compared to the parent isoxazole.[2][5][6][7] Similarly, the presence of substituents at C3 influences the C3 chemical shift. The electron-withdrawing nature of the chlorine atom in 3-chloro-5-methylisoxazole is expected to shift the C3 signal significantly downfield, consistent with our prediction.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 3-chloro-5-methylisoxazole, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation

  • Analyte: 3-Chloro-5-methylisoxazole (ensure high purity, >98%).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable initial choice as it is a common solvent for many organic compounds and has well-defined residual solvent peaks.[8][9] Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but be aware that solvent effects can alter chemical shifts.[10][11]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most deuterated solvents now come with TMS already added.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.[12]

  • Tuning and Shimming: Before data acquisition, the probe must be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity must be optimized by shimming to obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain a spectrum with single lines for each carbon.

  • Spectral Width: Approximately 220 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay is often necessary for quaternary carbons.

  • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

3. Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not present, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

  • Peak Picking and Integration: Identify all peaks and integrate the areas under the peaks in the ¹H spectrum to determine the relative number of protons.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the NMR spectral interpretation of 3-chloro-5-methylisoxazole.

NMR_Interpretation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep Compound Purification Solvent Selection (CDCl3) Concentration Adjustment Addition of Internal Standard (TMS) acq_h1 1H NMR Acquisition Standard Pulse Sequence Set Spectral Parameters prep->acq_h1 Transfer to Spectrometer acq_c13 13C NMR Acquisition Proton-Decoupled Sequence Set Spectral Parameters prep->acq_c13 proc Fourier Transform Phasing & Baseline Correction Referencing (TMS or Solvent) Peak Picking & Integration acq_h1->proc Acquired FID acq_c13->proc Acquired FID analysis Chemical Shift Analysis Multiplicity Analysis (1H) Comparison with Predicted & Literature Data Final Structure Confirmation proc->analysis Processed Spectra

Caption: Workflow for NMR spectral acquisition and interpretation.

Conclusion

The ¹H and ¹³C NMR spectra of 3-chloro-5-methylisoxazole are predicted to be straightforward, with distinct signals that can be readily assigned based on established principles of NMR spectroscopy and comparison with related compounds. The electron-withdrawing nature of the chlorine at C3 and the electron-donating methyl group at C5 are the key determinants of the chemical shifts in the isoxazole ring. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the NMR data for this and similar heterocyclic molecules, ensuring the structural integrity of their compounds for further applications in drug discovery and development.

References

  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

  • Supporting Information for "Dispersion NMR Spectroscopy". Angewandte Chemie International Edition. [Link]

  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). ResearchGate. [Link]

  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of Heterocyclic Chemistry. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry. [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. ResearchGate. [Link]

  • Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry. [Link]

  • Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Journal of Magnetic Resonance. [Link]

  • Supporting Information for an article in Organic Chemistry Frontiers. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Supplementary Information File for an article in Journal of Pharmacy & Pharmaceutical Sciences. Canadian Society for Pharmaceutical Sciences. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES. Trade Science Inc. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]

  • 13C NMR Chemical Shift Table. University of Wisconsin-Madison. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • 3-Hydroxy-5-methylisoxazole Spectra. SpectraBase. [Link]

  • Proton and Carbon NMR Tables. Michigan State University Department of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Synthesis of New 3-(2-Chloroquinolin-3-yl)-5-Phenylisoxazole Derivatives via Click-Chemistry Approach. Journal of the Brazilian Chemical Society. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Arkivoc. [Link]

  • Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. [Link]

  • Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • 5-Methylisoxazole. PubChem. [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Chemistry of Heterocyclic Compounds. [Link]

  • 3-Chloro-5-Methyl-1,2,4-Oxadiazole. PubChem. [Link]

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Comparative

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Chloro-5-methylisoxazole

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Chloro-5-methylisoxazole. We will m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Chloro-5-methylisoxazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative pathways and validating our final method against rigorous international standards. This document is intended for researchers, analytical scientists, and drug development professionals who require a scientifically sound, self-validating analytical procedure.

Understanding the Mission: The "Why" of Purity Analysis

In pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or an intermediate like 3-Chloro-5-methylisoxazole is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Impurities, even in trace amounts, can possess their own pharmacological or toxicological profiles, potentially altering the intended effect of the final product. Therefore, a well-developed HPLC method must be 'stability-indicating,' meaning it can accurately measure the analyte of interest while separating it from any potential impurities, including those that form over time through degradation.[3][4][5]

Our objective is to develop and validate such a method for 3-Chloro-5-methylisoxazole, a heterocyclic compound whose structure presents specific analytical considerations.

Analyte Characterization: The Foundation of Method Development

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent choice, from the column to the mobile phase.

  • Structure: 3-Chloro-5-methylisoxazole is a five-membered heterocyclic ring containing nitrogen and oxygen. It possesses a chloro-substituent and a methyl group. This structure suggests a molecule of moderate polarity.

  • Solubility: Initial solubility testing is crucial. The compound is soluble in many organic solvents, a key factor for sample and standard preparation.[6] For reversed-phase HPLC, solubility in the mobile phase, typically a mixture of water and acetonitrile or methanol, must be confirmed.[7]

  • UV Absorbance: A UV scan is performed to determine the wavelength of maximum absorbance (λ-max). This ensures the highest sensitivity for detection. For isoxazole derivatives, UV absorbance is a common and effective detection method.[7][8]

  • pKa: The isoxazole ring contains nitrogen and oxygen atoms, which can be protonated or deprotonated depending on the pH. Understanding the pKa is critical for controlling retention time and peak shape by manipulating the mobile phase pH.[9]

Phase I: Comparative Screening of Initial Conditions

The initial phase of method development involves screening several combinations of stationary and mobile phases to find the most promising starting point. Reversed-phase HPLC is the most common and versatile mode, making it our primary approach.[1][10][11] It separates compounds based on their hydrophobic interactions with a non-polar stationary phase.[11]

Stationary Phase (Column) Comparison

The choice of column dictates the primary separation mechanism.[12][13] We will compare three common reversed-phase chemistries.

  • L1 - Octadecyl Silane (C18): The workhorse of reversed-phase HPLC, C18 columns provide a high degree of hydrophobic retention.[14] They are an excellent starting point for moderately polar molecules.

  • L7 - Octyl Silane (C8): With shorter alkyl chains, C8 columns are less retentive than C18. They can be advantageous if the analyte is too strongly retained on a C18, leading to excessively long run times or poor peak shape.

  • L11 - Phenyl: Phenyl columns offer alternative selectivity through π-π interactions with aromatic or unsaturated rings, like the isoxazole ring. This can be highly effective in separating the main analyte from structurally similar impurities.

Table 1: Comparison of Initial Stationary Phase Screening (Hypothetical Data for a 150 x 4.6 mm, 5 µm column; Mobile Phase: 50:50 Acetonitrile:Water; Flow Rate: 1.0 mL/min)

ParameterColumn A (C18)Column B (C8)Column C (Phenyl)Rationale & Commentary
Retention Time (min) 8.55.27.1C18 shows strong retention, C8 is much faster, and Phenyl provides intermediate retention.
Tailing Factor 1.41.21.1The Phenyl column shows the most symmetrical peak, possibly due to favorable π-π interactions.
Theoretical Plates 10,5009,80012,000The Phenyl column demonstrates the highest efficiency, indicating better separation power.
Initial Verdict Promising, but retention is high.Too fast, risk of co-elution with the void volume.Most Promising. Good retention and superior peak shape/efficiency.

Based on this initial screen, the Phenyl column offers the best starting point, providing a good balance of retention and superior peak symmetry.

Mobile Phase Comparison

The mobile phase composition fine-tunes the separation. The most common organic modifiers in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).[9][11]

  • Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength than methanol. It often provides sharper peaks and is UV transparent at lower wavelengths.

  • Methanol (MeOH): Can offer different selectivity compared to ACN due to its protic nature, which allows for different hydrogen bonding interactions.

Table 2: Comparison of Organic Modifiers (Hypothetical Data using the Phenyl Column)

Parameter50:50 ACN:Water60:40 MeOH:WaterRationale & Commentary
Retention Time (min) 7.18.9Methanol is a weaker solvent, resulting in longer retention.
Selectivity (α) Impurity 1 1.151.25Methanol provides better separation between the main peak and a key impurity.
System Backpressure (psi) 18002200Methanol's higher viscosity leads to increased backpressure.
Initial Verdict Good starting point.Superior Selectivity. The improved separation is critical for a purity method.

Despite the higher backpressure, Methanol shows superior selectivity for a critical impurity, making it the preferred choice for further optimization.

Phase II: Systematic Method Optimization

Optimization is a systematic process to refine the separation, focusing on resolution, peak shape, and analysis time.[11]

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV, Solubility) Screening Phase I: Screening - Column (C18, C8, Phenyl) - Mobile Phase (ACN, MeOH) Analyte->Screening Informs Choices Optimization Phase II: Optimization - Gradient Elution - pH & Buffer - Temperature Screening->Optimization Selects Best Start Validation Phase III: Validation (ICH Guidelines) Optimization->Validation Refines Parameters FinalMethod Final Validated Method Validation->FinalMethod Confirms Suitability

Gradient Elution

For a purity method that must separate impurities with a wide range of polarities, a gradient elution is almost always superior to an isocratic (constant mobile phase) method.[11] A gradient starts with a higher percentage of the aqueous phase (e.g., water) and gradually increases the organic phase (e.g., methanol), allowing for the elution of both polar and non-polar impurities within a reasonable timeframe.

pH and Buffer Control

Controlling the mobile phase pH is one of the most powerful tools to influence retention and selectivity for ionizable compounds.[9] For 3-Chloro-5-methylisoxazole, the nitrogen atom in the ring can be protonated at low pH. To ensure consistent retention and avoid peak tailing, the pH should be buffered at least 1.5-2.0 units away from the analyte's pKa.

  • Rationale: Buffering prevents shifts in retention time due to minor variations in solvent preparation. A common starting point is a 25-50 mM phosphate or acetate buffer.[15] For this method, we will evaluate a 25 mM potassium phosphate buffer adjusted to pH 3.0 to ensure the isoxazole nitrogen is consistently protonated.

OptimizationParameters cluster_params Input Parameters cluster_results Chromatographic Results MobilePhase Mobile Phase % (Gradient) Retention Retention Time MobilePhase->Retention Strongly Affects Resolution Resolution MobilePhase->Resolution Affects pH pH / Buffer pH->Retention Controls Ionizables PeakShape Peak Shape pH->PeakShape Improves Symmetry Temp Temperature Temp->Retention Decreases Temp->Resolution Can Improve/Worsen

Phase III: Method Validation - The Proof of Performance

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[16] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][17]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[17][18] The ultimate test of specificity is a forced degradation study.[3] In this study, the drug substance is exposed to harsh conditions to intentionally generate degradation products.[4]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 3-Chloro-5-methylisoxazole in a suitable solvent (e.g., 50:50 Methanol:Water) at 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid drug substance to UV light (ICH option 1 or 2) for a specified period. Dissolve in the mobile phase before injection.

  • Analysis: Analyze all stressed samples alongside a control (unstressed) sample using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity.

ForcedDegradation cluster_stress Stress Conditions Acid Acid (1N HCl, 60°C) Analysis Analyze via HPLC-PDA (Assess Peak Purity & Resolution) Acid->Analysis Base Base (1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Heat (105°C Solid) Thermal->Analysis Photo Light (ICH Option 1) Photo->Analysis API API Sample (3-Chloro-5-methylisoxazole) API->Acid API->Base API->Oxidation API->Thermal API->Photo Report Report % Degradation & Peak Purity Index Analysis->Report

Table 3: Summary of Forced Degradation Results (Hypothetical)

Stress Condition% Degradation of Main PeakNo. of Degradation PeaksResolution of Closest PeakPeak Purity
Acid Hydrolysis 15.2%22.8Pass
Base Hydrolysis 25.8%32.1Pass
Oxidation 8.5%13.5Pass
Thermal 3.1%14.0Pass
Photolytic 5.5%22.5Pass

The results would demonstrate that the method can effectively separate the intact drug from all degradation products formed under various stress conditions, confirming its stability-indicating nature.

Linearity, Accuracy, and Precision

These parameters establish the quantitative performance of the method.[16][19]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Typically assessed over a range from the reporting limit to 120% of the target concentration.[19]

  • Accuracy: The closeness of the test results to the true value. Assessed by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

  • Precision: The degree of agreement among individual tests.

    • Repeatability (Intra-assay): Analysis of replicate samples on the same day, by the same analyst.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.

Table 4: Summary of Validation Data (Hypothetical)

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision - Repeatability (%RSD) ≤ 2.0%0.45%
Precision - Intermediate (%RSD) ≤ 2.0%0.82%

Final Recommended HPLC Method

This section provides the detailed protocol for the fully developed and validated method.

Experimental Protocol: Final Purity Method

ParameterCondition
Instrument HPLC with Gradient Pump, Autosampler, Column Oven, and PDA Detector
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 25 mM Potassium Phosphate, pH 3.0
Mobile Phase B Methanol
Gradient 0-2 min (30% B), 2-15 min (30-80% B), 15-18 min (80% B), 18-18.1 min (80-30% B), 18.1-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 245 nm (or determined λ-max)
Injection Volume 10 µL
Sample Diluent 50:50 Methanol:Water
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL

Conclusion

The development of a robust HPLC purity method is a systematic, multi-phased process grounded in the scientific principles of chromatography and the rigorous requirements of regulatory guidelines. By comparing different stationary and mobile phases, we identified a Phenyl column with a buffered methanol/water gradient as the optimal system for 3-Chloro-5-methylisoxazole. The subsequent optimization and full ICH-compliant validation, including a comprehensive forced degradation study, confirm that the final method is specific, linear, accurate, and precise. This self-validating system is suitable for its intended purpose: to reliably determine the purity of 3-Chloro-5-methylisoxazole, ensuring the quality and safety of downstream products.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Pharmaguideline. (2024, December 11).
  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments.
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek.
  • Chrom Tech, Inc. (2025, October 20).
  • Scribd.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column. Biocompare.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • ChemBK. (2024, April 9). 3-Chloro-4,5-dihydro-5,5-dimethylisoxazole. ChemBK.
  • AMSbiopharma. (2025, July 22).
  • SIELC Technologies. Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies.
  • Der Pharma Chemica.
  • MedCrave online. (2016, December 14).
  • PubChem. 5-Methylisoxazole-3-carbonyl chloride. PubChem.
  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Hindawi. (2024, June 9).
  • Santa Cruz Biotechnology. 3-Chloromethyl-5-methylisoxazole. Santa Cruz Biotechnology.
  • BLD Pharm. 16880-29-8|3-Chloro-5-methylisoxazole-4-carboxylic acid|BLD Pharm. BLD Pharm.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • Regulatory Research and Medicine Evaluation. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • ChemicalBook. (2025, July 16). Isoxazole, 3-chloro-4,5-dihydro-5,5-dimethyl-. ChemicalBook.
  • ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • IJPPR. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR.
  • International Journal of Scientific Development and Research. (2023, June). Force Degradation for Pharmaceuticals: A Review. IJSDR.

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Validation

Reactivity comparison: 3-Chloro-5-methylisoxazole vs 3-Bromo-5-methylisoxazole

Title: Reactivity Divergence in 3-Halo-5-methylisoxazoles: A Technical Guide to 3-Chloro vs. 3-Bromo Analogs Executive Summary For researchers working with isoxazole scaffolds, the choice between 3-Chloro-5-methylisoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Reactivity Divergence in 3-Halo-5-methylisoxazoles: A Technical Guide to 3-Chloro vs. 3-Bromo Analogs

Executive Summary

For researchers working with isoxazole scaffolds, the choice between 3-Chloro-5-methylisoxazole (3-Cl) and 3-Bromo-5-methylisoxazole (3-Br) is not merely a matter of leaving group kinetics; it dictates the fundamental reaction pathway.

  • Select 3-Bromo-5-methylisoxazole if your goal is C3-functionalization . The weaker C-Br bond allows for rapid metal-halogen exchange (generating the 3-lithio species) and facile oxidative addition in Palladium-catalyzed cross-couplings.

  • Select 3-Chloro-5-methylisoxazole if your goal is C5-sidechain functionalization . The robust C-Cl bond resists exchange, directing strong bases (e.g., n-BuLi) to deprotonate the C5-methyl group (lateral lithiation) or the C4-position, allowing you to modify the scaffold while retaining the halogen for later steps.

Physical & Electronic Properties Comparison

The reactivity difference stems from the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond.

Feature3-Chloro-5-methylisoxazole3-Bromo-5-methylisoxazoleImpact on Reactivity
CAS Number 3672-51-3 (varies by isomer/salt)25741-97-3Unique identifiers for sourcing.
Physical State Liquid / Low-melting SolidLiquid / Low-melting SolidBoth require handling under inert atmosphere (Ar/N₂).
C-X Bond Energy ~95 kcal/mol (Strong)~81 kcal/mol (Weak)Cl resists oxidative addition; Br facilitates it.
Lithiation Site C5-Methyl (Lateral) or C4C3-Position (Exchange)Critical divergence point.
Pd-Coupling Slow / Requires specialized ligandsFast / Standard conditionsBr is the industry standard for Suzuki/Stille.

The "Fork in the Road": Mechanistic Divergence

The most critical distinction lies in how these two substrates react with organolithium reagents. This is a "self-validating" system: the product obtained confirms the mechanism.

Diagram 1: Reactivity Divergence Pathway

This diagram illustrates how the choice of halogen dictates whether the reaction proceeds via Metal-Halogen Exchange or Lateral Lithiation.

ReactivityDivergence Start Substrate + n-BuLi (-78°C, THF) Exchange Metal-Halogen Exchange (Fast) Start->Exchange If Substrate = Br Deprotonation Lateral Lithiation / Deprotonation (Kinetic Control) Start->Deprotonation If Substrate = Cl Br_Path 3-Bromo-5-methylisoxazole Br_Path->Start Input Cl_Path 3-Chloro-5-methylisoxazole Cl_Path->Start Input Li_Species_Br 3-Lithio-5-methylisoxazole (C3-Anion) Exchange->Li_Species_Br Li_Species_Cl 3-Chloro-5-lithiomethylisoxazole (C5-Sidechain Anion) Deprotonation->Li_Species_Cl Product_Br Product A: C3-Functionalized (e.g., 3-Carboxy-5-methylisoxazole) Li_Species_Br->Product_Br + Electrophile (E+) Product_Cl Product B: C5-Extended (e.g., 3-Chloro-5-(2-hydroxyethyl)isoxazole) Li_Species_Cl->Product_Cl + Electrophile (E+)

Caption: The halogen substituent acts as a "switch." Bromine triggers Li-Hal exchange at C3, while Chlorine directs the base to deprotonate the C5-methyl group (lateral lithiation) due to the strong C-Cl bond.

Detailed Experimental Protocols

Protocol A: C3-Arylation via Suzuki Coupling (Best for 3-Bromo)

Objective: Introduce an aryl group at the C3 position. Why 3-Br? The oxidative addition of Pd(0) into the C-Br bond is orders of magnitude faster than C-Cl. Using 3-Cl here would require expensive ligands (e.g., XPhos, SPhos) and higher temperatures.

Materials:

  • 3-Bromo-5-methylisoxazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1) degassed.

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the bromide, boronic acid, and base. Cycle with Argon/Vacuum (3x).

  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).

    • Checkpoint: The bromide spot should disappear rapidly. If using the chloride, significant starting material would remain after 12h without specialized ligands.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Lateral Lithiation / Side-Chain Extension (Best for 3-Chloro)

Objective: Extend the carbon chain at the C5-methyl position while keeping the C3-halogen intact. Why 3-Cl? If you use 3-Br, n-BuLi will attack the bromine (exchange) before it pulls the proton. 3-Cl is robust enough to survive the base, directing lithiation to the methyl group.

Materials:

  • 3-Chloro-5-methylisoxazole (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 1.6M in hexanes)

  • Electrophile (e.g., Benzaldehyde, Allyl Bromide)

  • Solvent: Anhydrous THF (freshly distilled/dried).

Step-by-Step Workflow:

  • Cryogenic Setup: Cool anhydrous THF containing 3-Cl to -78°C under Argon.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Note: The solution often turns yellow/orange, indicating the formation of the aza-enolate (lithiated species).

  • Incubation: Stir at -78°C for 30–60 minutes.

    • Critical: Do not let the temperature rise, or the isoxazole ring may fragment (N-O bond cleavage).

  • Trapping: Add the electrophile (neat or in THF) dropwise.

  • Quench: Stir for 1 hour at -78°C, then quench with sat. NH₄Cl before removing the cooling bath.

  • Result: You obtain the C5-functionalized product with the 3-Cl still attached, ready for a subsequent (more difficult) coupling or nucleophilic displacement.

Mechanistic Visualization: Suzuki Cross-Coupling

The following diagram highlights the Oxidative Addition step, which is the rate-determining step where 3-Br vastly outperforms 3-Cl.

SuzukiCycle Figure 2: The 3-Br substrate lowers the activation energy of the Oxidative Addition step (Red Node). Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 3-Halo-Isoxazole TransMet Transmetallation (+ Ar-B(OH)2 / Base) OxAdd->TransMet Pd(II)-X Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Ar Species RedElim->Pd0 - Product

Decision Matrix

Use this table to make the final call for your synthetic route.

If your goal is...Choose...Because...
Suzuki/Stille Coupling 3-Bromo Faster oxidative addition; milder conditions; standard ligands (PPh₃) work well.
Side-chain (C5) Extension 3-Chloro Resists Li-exchange; allows selective deprotonation of the methyl group.
C4-Functionalization 3-Chloro Can be directed to C4 via LDA deprotonation without losing the halogen.
Cost Reduction (Scale-up) 3-Chloro Generally cheaper; can be coupled using advanced catalysts (e.g., Pd-NHC) if necessary.
Ring Stability 3-Chloro Slightly more stable to storage; less prone to photolytic cleavage than the bromide.

References

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006–2015. Link

  • Knochel, P., et al. (2015). Functionalizations of Mixtures of Regioisomeric Aryllithium Compounds by Selective Trapping with Dichlorozirconocene. PMC. Link

  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylisoxazole Product Sheet.[1][2][3]Link

  • PubChem. (2025).[4][5][6] 3-Bromo-5-methylisoxazole Compound Summary.Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-5-methylisoxazole

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-methylisoxazole. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-methylisoxazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each safety measure, ensuring a self-validating system of protection.

Immediate Safety Profile: Understanding the Core Hazards

3-Chloro-5-methylisoxazole is a combustible liquid that presents multiple health risks requiring stringent control measures.[1] A thorough understanding of its hazard profile is the foundation for all safe handling procedures.

Primary Hazards:

  • Skin and Eye Irritation: The compound is classified as a Category 2 skin and eye irritant, capable of causing serious irritation upon contact.[1]

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Ingestion can lead to adverse health effects.[1]

  • Combustibility: As a combustible liquid, it must be kept away from heat, sparks, open flames, and other ignition sources.[1]

  • Hazardous Combustion Products: In the event of a fire, it can decompose to produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1][3]

The Cornerstone of Protection: Engineering and Administrative Controls

Before any personal protective equipment is considered, the primary lines of defense are robust engineering and administrative controls. PPE is the final barrier between you and the chemical.

  • Chemical Fume Hood: All handling, dispensing, and experimental work with 3-Chloro-5-methylisoxazole must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's exhaust ventilation is critical for capturing vapors at the source, directly mitigating the risk of respiratory irritation.[1][5]

  • Restricted Access: The handling area should be clearly marked, and access should be limited to trained personnel.

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[4][6]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the associated risks of exposure.

Eye and Face Protection

Rationale: Direct splashes of 3-Chloro-5-methylisoxazole can cause serious eye irritation.[1] Vapors can also be irritating to the eyes.

  • Minimum Requirement: At all times when handling the chemical, wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8][9]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[4][9]

Hand Protection

Rationale: The compound is a skin irritant.[1] Proper glove selection and use are critical to prevent dermal exposure.

  • Glove Type: Handle with impervious gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.[10]

  • Glove Removal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[2][10]

  • Disposal: Dispose of contaminated gloves immediately after use in accordance with applicable laboratory waste procedures.[2][10] Do not reuse disposable gloves.

Body Protection

Rationale: Protects skin from accidental splashes and prevents the contamination of personal clothing.

  • Lab Coat: A flame-resistant lab coat or chemical-resistant apron is mandatory.[4]

  • Clothing: Wear long pants and closed-toe shoes. Do not allow any skin to be exposed between your lab coat, gloves, and footwear.

Respiratory Protection

Rationale: While the fume hood is the primary control for respiratory hazards, supplementary respiratory protection may be necessary during large-scale operations or in the event of a spill or ventilation failure.

  • Standard Operations: A fume hood is sufficient.

  • Emergency/High-Risk Scenarios: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[1][7]

PPE Selection Matrix: A Risk-Based Approach

Task / ProcedureEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Dispensing (Low Volume) Chemical Fume HoodSafety GogglesNitrile GlovesLab CoatNot required with fume hood
Reaction Setup/Workup Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesLab CoatNot required with fume hood
Large Volume Transfer (>1L) Chemical Fume HoodSafety Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatOn standby
Spill Cleanup Maximize VentilationSafety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Suit/CoverallsRequired (Organic Vapor Respirator)

Procedural Workflow for Safe Handling

Following a systematic procedure is crucial for minimizing risk. This workflow integrates safety checks at every stage.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep_sds Review SDS prep_hood Verify Fume Hood Operation prep_sds->prep_hood prep_ppe Don PPE prep_emergency Locate Emergency Equipment prep_ppe->prep_emergency prep_hood->prep_ppe handle_ops Perform all work in Fume Hood prep_emergency->handle_ops handle_contain Keep Containers Tightly Closed handle_ops->handle_contain emergency_spill Spill Occurs handle_ops->emergency_spill If Spill handle_ignition Remove Ignition Sources handle_contain->handle_ignition clean_decon Decontaminate Work Area handle_ignition->clean_decon clean_waste Segregate & Dispose of Waste clean_decon->clean_waste clean_ppe Doff & Dispose of PPE clean_wash Wash Hands Thoroughly clean_ppe->clean_wash clean_waste->clean_ppe emergency_evac Evacuate & Alert emergency_spill->emergency_evac emergency_contain Contain with Inert Absorbent emergency_evac->emergency_contain

Caption: Workflow for the safe handling of 3-Chloro-5-methylisoxazole.

Step-by-Step Protocol:

  • Preparation: Before starting, review the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[4] Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure gloves create a seal over the cuffs of your lab coat.

  • Handling: Conduct all dispensing and handling of 3-Chloro-5-methylisoxazole inside the chemical fume hood to control vapor exposure.[1] Keep containers tightly closed when not in use and away from incompatible materials like strong bases, amines, and oxidizing agents.[1]

  • Spill Response: In the event of a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain it. For larger spills, evacuate the immediate area and alert colleagues and safety personnel.[4]

  • Post-Handling: After completing work, decontaminate the work surface.

  • Doffing and Disposal: Remove PPE in the reverse order it was put on (gloves first). Be careful not to touch the contaminated outer surfaces. Dispose of all contaminated disposables, including gloves and absorbent materials, in a designated, sealed hazardous waste container.[1][2]

  • Hygiene: Wash your hands and any exposed skin thoroughly with soap and water after handling the chemical.[1]

Disposal Plan: A Commitment to Safety and Compliance

Improper disposal of 3-Chloro-5-methylisoxazole and its associated waste is a serious violation of safety protocols and regulations.

  • Chemical Waste: Unused or waste 3-Chloro-5-methylisoxazole must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, absorbent pads, and empty containers, are considered hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service.[1][2] Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety office.[9]

References

  • Personal protective equipment for handling 4-propyl-1,3-oxazole - Benchchem.
  • SAFETY D
  • MSDS of 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride - Capot Chemical.
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identific
  • SAFETY D
  • 3-Methylisoxazole-5-carbonyl chloride - SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D

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